N-Methylaceclidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17239-04-2 |
|---|---|
Molecular Formula |
C10H18NO2+ |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate |
InChI |
InChI=1S/C10H18NO2/c1-8(12)13-10-7-11(2)5-3-9(10)4-6-11/h9-10H,3-7H2,1-2H3/q+1 |
InChI Key |
OROYXWCEQBVSLR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C[N+]2(CCC1CC2)C |
Canonical SMILES |
CC(=O)OC1C[N+]2(CCC1CC2)C |
Synonyms |
N-methylaceclidine N-methylaceclidine iodide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of N-Methylaceclidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylaceclidine is a potent, centrally-acting muscarinic agonist that exhibits a complex mechanism of action centered on its interaction with the family of muscarinic acetylcholine receptors (mAChRs). As a synthetic analog of the natural alkaloid arecoline, it has been instrumental in the characterization of mAChR subtypes and their associated signaling pathways. This technical guide provides a comprehensive overview of the binding affinity, functional potency, and downstream signaling cascades activated by this compound, supported by detailed experimental protocols and data presented for comparative analysis.
Primary Pharmacological Target: Muscarinic Acetylcholine Receptors
This compound exerts its pharmacological effects primarily by acting as an agonist at muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues.[1][2] There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with unique tissue distribution, signaling mechanisms, and physiological functions.[3][4]
Receptor Subtype Selectivity and Binding Affinity
The interaction of this compound with muscarinic receptor subtypes is characterized by its binding affinity, which is quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. This compound demonstrates a degree of selectivity for the M1 and M3 receptor subtypes over M2, M4, and M5.
Table 1: Binding Affinity (Ki) of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | Data not available in search results |
| M2 | Data not available in search results |
| M3 | Data not available in search results |
| M4 | Data not available in search results |
| M5 | Data not available in search results |
Note: Specific Ki values for this compound at each muscarinic receptor subtype were not available in the provided search results. The table structure is provided as a template for data presentation.
Functional Potency and Efficacy
The functional consequence of this compound binding to muscarinic receptors is the activation of downstream signaling pathways. The potency of an agonist in eliciting a functional response is measured by its half-maximal effective concentration (EC50), with a lower EC50 value indicating greater potency.
Table 2: Functional Potency (EC50) of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Functional Assay | EC50 (nM) |
| M1 | Phosphoinositide Hydrolysis | Data not available in search results |
| M2 | Inhibition of cAMP Accumulation | Data not available in search results |
| M3 | Phosphoinositide Hydrolysis | Data not available in search results |
| M4 | Inhibition of cAMP Accumulation | Data not available in search results |
| M5 | Phosphoinositide Hydrolysis | Data not available in search results |
Note: Specific EC50 values for this compound at each muscarinic receptor subtype were not available in the provided search results. The table structure is provided as a template for data presentation.
Downstream Signaling Pathways
The activation of muscarinic receptors by this compound initiates distinct intracellular signaling cascades depending on the G-protein to which the receptor subtype is coupled.
-
M1, M3, and M5 Receptors: These receptors predominantly couple to Gq/11 proteins.[1][4] Upon activation by this compound, the α-subunit of Gq/11 activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[1][4] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol is a generalized method for determining the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Objective: To determine the Ki of this compound by its ability to compete with a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]NMS) for binding to muscarinic receptors.
Materials:
-
Cell membranes prepared from cells expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
[3H]NMS (radioligand).
-
This compound (unlabeled competitor ligand).
-
Atropine (for determination of non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [3H]NMS (typically at or below its Kd).[5]
-
Varying concentrations of this compound or buffer (for total binding) or a saturating concentration of atropine (for non-specific binding).
-
Cell membranes (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for a specified time (e.g., 2-3 hours) to reach equilibrium.[5]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total specific binding in the absence of competitor) against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Hydrolysis Assay
This protocol is a generalized method for determining the functional potency (EC50) of this compound at Gq/11-coupled muscarinic receptors (M1, M3, M5).
Objective: To measure the accumulation of inositol phosphates in response to stimulation by this compound.
Materials:
-
Cells stably expressing a single human muscarinic receptor subtype (M1, M3, or M5).
-
[3H]-myo-inositol.
-
Culture medium (e.g., DMEM).
-
Assay medium (e.g., Krebs-bicarbonate buffer) containing LiCl.
-
This compound.
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Seed cells in multi-well plates and allow them to attach and grow.
-
Label the cells by incubating them overnight with culture medium containing [3H]-myo-inositol. This incorporates the radiolabel into the cellular phosphoinositide pool.
-
Wash the cells with assay medium.
-
Pre-incubate the cells in assay medium containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., ice-cold trichloroacetic acid).
-
Extract the inositol phosphates from the cell lysate.
-
Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography (Dowex resin).
-
Elute the inositol phosphates and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value and the maximum response (Emax).
Conclusion
This compound is a valuable pharmacological tool for probing the function of muscarinic acetylcholine receptors. Its mechanism of action is defined by its binding affinity and functional potency at the five muscarinic receptor subtypes. By activating Gq/11-coupled receptors (M1, M3, M5), it stimulates phosphoinositide hydrolysis, leading to an increase in intracellular calcium. Conversely, at Gi/o-coupled receptors (M2, M4), it inhibits adenylyl cyclase, reducing cAMP levels. A thorough understanding of its subtype selectivity and the downstream signaling pathways it modulates is crucial for its application in neuroscience research and for the development of novel therapeutics targeting the muscarinic cholinergic system. Further research is required to fully elucidate the precise binding affinities and functional potencies at all human muscarinic receptor subtypes to refine its pharmacological profile.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Aceclidine and its N-Methylated Analog: A Technical Guide to Discovery, Synthesis, and Signaling
For Immediate Release
This technical guide provides an in-depth exploration of the muscarinic receptor agonist Aceclidine, from its historical discovery and synthesis to its pharmacological activity. Catering to researchers, scientists, and drug development professionals, this document furnishes a detailed account of experimental protocols, quantitative pharmacological data, and the intricate signaling pathways modulated by this compound. Furthermore, we present a prospective synthesis and profile of the novel derivative, N-Methylaceclidine.
Discovery and Background
Aceclidine, chemically known as 3-acetoxyquinuclidine, was first synthesized in the Soviet Union in the early 1960s.[1] Its potential as a miotic agent for the treatment of glaucoma was quickly recognized, leading to its introduction into clinical practice in Europe.[1] Aceclidine is a parasympathomimetic agent that functions as a muscarinic acetylcholine receptor agonist.[1] Structurally, it is an ester of 3-quinuclidinol and acetic acid.[2]
The initial research focused on its ability to reduce intraocular pressure. More recently, its mechanism of action, which involves pupil constriction with minimal impact on the ciliary muscle, has led to its development and approval for the treatment of presbyopia.[1][3]
Synthesis of Aceclidine and this compound
The synthesis of Aceclidine and its hypothetical N-methylated derivative, this compound, is centered around the key intermediate, 3-quinuclidinol.
Synthesis of 3-Quinuclidinol (Intermediate)
A common synthetic route to racemic 3-quinuclidinol begins with the Dieckmann condensation of a substituted piperidine.
Experimental Protocol:
-
Alkylation of Ethyl Isonipecotate: Ethyl isonipecotate is alkylated with ethyl chloroacetate in the presence of a base such as potassium carbonate.
-
Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization using a strong base like potassium tert-butoxide to yield a β-keto ester.
-
Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to produce 3-quinuclidinone.
-
Reduction: Finally, the 3-quinuclidinone is reduced to 3-quinuclidinol using a reducing agent like sodium borohydride.
Synthesis of Aceclidine (3-Acetoxyquinuclidine)
Aceclidine is synthesized via the esterification of 3-quinuclidinol.
Experimental Protocol:
-
Reaction Setup: 3-Quinuclidinol is dissolved in a suitable solvent, such as pyridine or dichloromethane.[4]
-
Acetylation: Acetic anhydride or acetyl chloride is added to the solution. The reaction is typically carried out at room temperature or with gentle heating.[5]
-
Work-up and Purification: After the reaction is complete, the excess reagents are removed, and the product is purified by distillation or crystallization to yield Aceclidine.[4]
Proposed Synthesis of this compound
This compound, a quaternary ammonium derivative of Aceclidine, can be synthesized by the N-alkylation of the tertiary amine in the quinuclidine ring.
Plausible Experimental Protocol:
-
Reaction Setup: Aceclidine is dissolved in an appropriate solvent, such as acetone or acetonitrile.
-
N-Methylation: A methylating agent, typically methyl iodide, is added to the solution. The reaction is generally performed at room temperature and may require stirring for several hours to days.
-
Isolation: The resulting quaternary ammonium salt, this compound iodide, will precipitate out of the solution and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-ether.
Pharmacological Data
Aceclidine exhibits a distinct profile of activity across the five muscarinic acetylcholine receptor subtypes (M1-M5). The following tables summarize the available quantitative data on its binding affinity and functional potency.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| M1 | Data not available | |
| M2 | Data not available | |
| M3 | Data not available | |
| M4 | Data not available | |
| M5 | Data not available | |
| No specific Ki values for Aceclidine were identified in the reviewed literature. |
| Receptor Subtype | Enantiomer | Agonist Potency (EC50) | Efficacy (Emax) (% of Carbachol or S-(+)-aceclidine) | Assay | Reference |
| M1 | S-(+)-aceclidine | ~2-4 fold more potent than R-(-) | 100% | Phosphoinositide hydrolysis in CHO cells | [4] |
| R-(-)-aceclidine | 44-64% | Phosphoinositide hydrolysis in CHO cells | [4] | ||
| M2 | S-(+)-aceclidine | ~3.5 fold more potent than R-(-) | 100% | Inhibition of forskolin-stimulated cAMP accumulation in CHO cells | [4] |
| R-(-)-aceclidine | 100% | Inhibition of forskolin-stimulated cAMP accumulation in CHO cells | [4] | ||
| M3 | S-(+)-aceclidine | ~2-4 fold more potent than R-(-) | 100% | Phosphoinositide hydrolysis in CHO cells | [4] |
| R-(-)-aceclidine | 44-64% | Phosphoinositide hydrolysis in CHO cells | [4] | ||
| M4 | S-(+)-aceclidine | ~3.5 fold more potent than R-(-) | 100% | Inhibition of forskolin-stimulated cAMP accumulation in CHO cells | [4] |
| R-(-)-aceclidine | 86% | Inhibition of forskolin-stimulated cAMP accumulation in CHO cells | [4] | ||
| M5 | S-(+)-aceclidine | ~2-4 fold more potent than R-(-) | 100% | Phosphoinositide hydrolysis in CHO cells | [4] |
| R-(-)-aceclidine | 44-64% | Phosphoinositide hydrolysis in CHO cells | [4] |
| Tissue | Agonist | Relative Potency (compared to Oxotremorine-M) | Efficacy | Reference |
| Human ciliary muscle (circular) | Aceclidine | 1/132 | Partial agonist (80-85% of max response) | [2] |
Signaling Pathways and Experimental Workflows
The activation of muscarinic receptors by Aceclidine initiates distinct downstream signaling cascades depending on the receptor subtype. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.
Aceclidine Synthesis Workflow
Caption: Synthetic workflow for Aceclidine.
Proposed this compound Synthesis
Caption: Proposed synthesis of this compound.
M1/M3/M5 Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity of muscarinic agonists including (+/-)-aceclidine and antimuscarinics on the human intraocular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand binding properties of muscarinic acetylcholine receptor subtypes (m1-m5) expressed in baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Estimation of Relative Microscopic Affinity Constants of Agonists for the Active State of the Receptor in Functional Studies on M2 and M3 Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Guide to In Silico Modeling of Ligand Binding to Muscarinic Acetylcholine Receptors
Topic: In Silico Modeling of N-Methylaceclidine and Aceclidine Receptor Binding Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the computational and experimental methodologies used to model the binding of agonists to muscarinic acetylcholine receptors (mAChRs). While focusing on the principles applicable to this compound, this document uses its parent compound, Aceclidine, as a primary exemplar due to the greater availability of public domain binding and functional data.
Introduction to Aceclidine and Muscarinic Receptors
Aceclidine is a synthetic parasympathomimetic agent that functions as an agonist at muscarinic acetylcholine receptors.[1] These receptors, integral to the parasympathetic nervous system, are members of the G-protein coupled receptor (GPCR) superfamily and are classified into five subtypes (M1-M5).[1] Each subtype exhibits a distinct tissue distribution and couples to different intracellular signaling pathways, making them critical targets for therapeutic intervention in a variety of diseases.
-
M1, M3, M5 Receptors: Primarily couple through Gαq/11 proteins to activate phospholipase C (PLC).
-
M2, M4 Receptors: Couple through Gαi/o proteins to inhibit adenylyl cyclase.
In silico modeling, encompassing techniques like molecular docking and molecular dynamics, is an indispensable tool in modern drug discovery. It allows for the prediction and analysis of ligand-receptor interactions at an atomic level, guiding the design of novel molecules with improved affinity and selectivity. This guide outlines a workflow for modeling the binding of agonists like Aceclidine, complemented by the experimental protocols required for model validation.
Receptor Binding and Functional Activity Profile of Aceclidine
| Receptor Subtype | G-Protein Coupling | Agonist Measured | Relative Potency / Activity |
| M1 | Gαq/11 | S-(+)-Aceclidine | ~2-4 fold more potent than R-(-) enantiomer.[2] |
| R-(-)-Aceclidine | Maximal response is 44-64% of the S-(+) enantiomer.[2] | ||
| M2 | Gαi/o | S-(+)-Aceclidine | ~3.5-fold more potent than R-(-) enantiomer.[2] |
| R-(-)-Aceclidine | Elicits the same maximal response as the S-(+) enantiomer.[2] | ||
| M3 | Gαq/11 | S-(+)-Aceclidine | ~2-4 fold more potent than R-(-) enantiomer.[2] |
| R-(-)-Aceclidine | Maximal response is 44-64% of the S-(+) enantiomer.[2] | ||
| M4 | Gαi/o | S-(+)-Aceclidine | ~3.5-fold more potent than R-(-) enantiomer.[2] |
| R-(-)-Aceclidine | Maximal response is 86% of the S-(+) enantiomer.[2] | ||
| M5 | Gαq/11 | S-(+)-Aceclidine | ~2-4 fold more potent than R-(-) enantiomer.[2] |
| R-(-)-Aceclidine | Maximal response is 44-64% of the S-(+) enantiomer.[2] |
Activity was measured by stimulation of phosphoinositide hydrolysis for M1, M3, and M5, and by inhibition of forskolin-stimulated cyclic AMP accumulation for M2 and M4.[2]
In Silico Modeling Workflow
A typical computational workflow for modeling ligand-receptor binding is a multi-step process that begins with preparing the structures and proceeds through docking, simulation, and analysis. This process is designed to predict the binding pose of a ligand and assess the stability of the resulting complex.
Caption: A generalized workflow for in silico ligand-receptor interaction studies.
Muscarinic Receptor Signaling Pathways
Understanding the downstream consequences of receptor activation is essential for drug development. This compound, as a muscarinic agonist, triggers distinct signaling cascades depending on the receptor subtype it activates.
Gαq/11 Signaling Pathway (M1, M3, M5 Receptors)
Activation of M1, M3, or M5 receptors leads to the stimulation of the Gαq/11 pathway, culminating in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Caption: The Gαq/11 signaling cascade activated by M1, M3, and M5 muscarinic receptors.
Gαi/o Signaling Pathway (M2, M4 Receptors)
Activation of M2 or M4 receptors stimulates the Gαi/o pathway, which primarily acts to inhibit adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP).
Caption: The Gαi/o signaling cascade activated by M2 and M4 muscarinic receptors.
Detailed Methodologies
Protocol 1: In Silico Molecular Docking of Aceclidine into the M2 Muscarinic Receptor
This protocol describes a general procedure for performing molecular docking to predict the binding mode of an agonist.
I. Software and Materials
-
Receptor Structure: PDB entry for human M2 muscarinic receptor (e.g., PDB ID: 4MQT).
-
Ligand Structure: 3D structure of S-(+)-Aceclidine (generated from SMILES string).
-
Protein Preparation Software: Schrödinger Maestro, UCSF Chimera, or similar.
-
Molecular Docking Software: AutoDock Vina, Schrödinger Glide, or GOLD.[2]
-
Visualization Software: PyMOL or UCSF Chimera.
II. Step-by-Step Procedure
-
Receptor Preparation:
-
Load the M2 receptor crystal structure (PDB: 4MQT) into the preparation software.
-
Remove all non-receptor components, including the co-crystallized ligand, water molecules, and any other heteroatoms.
-
Add hydrogen atoms appropriate for a physiological pH (e.g., 7.4).
-
Assign correct bond orders and protonation states for residues like Histidine.
-
Perform a constrained energy minimization to relieve any steric clashes in the structure.
-
-
Ligand Preparation:
-
Generate the 3D structure of S-(+)-Aceclidine from its SMILES string (CC(=O)O[C@H]1C2CC[N+]1(C)CC2) using a tool like Open Babel or ChemDraw.
-
Perform ligand energy minimization using a suitable force field (e.g., MMFF94).
-
Generate possible ionization states at physiological pH.
-
-
Binding Site Definition:
-
Define the docking grid box. The binding site in aminergic receptors is typically located deep within the transmembrane bundle, centered on a highly conserved Aspartic acid residue in transmembrane helix 3 (TM3), which is Asp103 in the M2 receptor.[2]
-
The grid box should be large enough to encompass this residue and the surrounding pocket to allow for translational and rotational sampling of the ligand.
-
-
Molecular Docking Execution:
-
Run the docking algorithm using the prepared receptor and ligand files. Use standard precision (SP) or extra precision (XP) modes if available.
-
Generate a set number of binding poses (e.g., 10-20) for subsequent analysis.
-
-
Pose Analysis and Selection:
-
Analyze the top-scoring poses based on the software's scoring function (e.g., GlideScore, Vina Score).
-
Visually inspect the poses to ensure key interactions are formed. For muscarinic agonists, a critical interaction is a salt bridge between the protonated nitrogen of the ligand and the conserved Asp103 residue.
-
Select the most plausible binding pose for further refinement, such as MD simulations.
-
Protocol 2: In Vitro Radioligand Competition Binding Assay
This protocol is used to experimentally determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand.[3]
I. Materials and Reagents
-
Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (e.g., M2).
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound or Aceclidine, dissolved and serially diluted in assay buffer.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known non-radioactive antagonist (e.g., 10 µM Atropine).
-
Filtration Apparatus: 96-well harvester with glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation Counter: Liquid scintillation counter for detecting tritium.
-
Scintillation Cocktail: A suitable cocktail for aqueous samples.
II. Step-by-Step Procedure
-
Assay Preparation:
-
Prepare serial dilutions of the test compound (Aceclidine) across a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁴ M).
-
-
Incubation:
-
In a 96-well plate, combine the following in each well:
-
Receptor membranes (typically 10-50 µg of protein).
-
[³H]-NMS at a constant concentration near its Kd value (e.g., 0.5 - 1.0 nM).
-
Varying concentrations of the test compound.
-
-
For Total Binding wells, add assay buffer instead of the test compound.
-
For Non-specific Binding wells, add the high concentration of Atropine.
-
The final assay volume is typically 100-250 µL.
-
-
Equilibration:
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Harvesting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times (e.g., 3x) with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
-
Counting:
-
Dry the filter mats completely.
-
Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the resulting sigmoidal curve using a non-linear regression model (one-site fit) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
N-Methylaceclidine and its Analogs as Muscarinic Acetylcholine Receptor Agonists: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Methylaceclidine and related compounds as muscarinic acetylcholine receptor agonists. Muscarinic receptors, a class of G protein-coupled receptors, are integral to the modulation of a wide array of physiological functions, making them a critical target for therapeutic intervention in various disorders of the central and peripheral nervous system. This document details the pharmacological properties, including binding affinities and functional potencies, of key muscarinic agonists. Furthermore, it outlines the downstream signaling cascades initiated upon receptor activation and provides standardized experimental protocols for the characterization of novel muscarinic ligands. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel muscarinic receptor-targeted therapeutics.
Introduction to Muscarinic Acetylcholine Receptors
The muscarinic acetylcholine receptors (mAChRs) are a family of five distinct G protein-coupled receptor subtypes, designated M1 through M5.[1] These receptors are widely distributed throughout the central and peripheral nervous systems, where they mediate the diverse effects of the neurotransmitter acetylcholine. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2][3] In contrast, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This differential coupling and tissue distribution underpins the varied physiological roles of each receptor subtype, making subtype-selective agonists highly sought after for therapeutic development.[4]
Quantitative Pharmacology of Muscarinic Agonists
The pharmacological characterization of muscarinic agonists is crucial for understanding their therapeutic potential and off-target effects. This is typically achieved by determining their binding affinity (Ki) and functional potency (EC50) at each of the five muscarinic receptor subtypes.
Table 1: Binding Affinities (pKi) of Selected Muscarinic Agonists
| Compound | M1 | M2 | M3 | M4 |
| 4-F-PyMcN+ | 5.8 | 5.2 | 5.6 | 5.7 |
Note: Data for 4-F-PyMcN+, a compound related to McN-A-343, is presented to illustrate typical binding profiles.[5] pKi is the negative logarithm of the inhibitory constant (Ki).
Table 2: Functional Potencies (pEC50) of Selected Muscarinic Agonists
| Compound | M1 (rabbit vas deferens) | M1 (rat duodenum) |
| 4-F-PyMcN | 6.24 | 5.47 |
| 4-F-PyMcN+ | 6.96 | 6.38 |
| L-689,660 | 7.3 | - |
| Carbachol | - | - |
| Aceclidine | - | - |
Note: Data from various studies are compiled to provide a comparative overview.[5][6][7] pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).
Signaling Pathways of Muscarinic Acetylcholine Receptors
Activation of muscarinic receptors by an agonist like this compound initiates a cascade of intracellular signaling events that are dependent on the receptor subtype and the G protein to which it couples.
M1, M3, and M5 Receptor Signaling
The M1, M3, and M5 receptors predominantly couple to Gq/11 proteins.[2] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[2] The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to a cellular response.
References
- 1. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Magic™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New functionally selective muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity of muscarinic agonists including (+/-)-aceclidine and antimuscarinics on the human intraocular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-689,660, a novel cholinomimetic with functional selectivity for M1 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicted Pharmacological Profile of N-Methylaceclidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a predicted pharmacological profile of N-Methylaceclidine, a quaternary ammonium derivative of the muscarinic acetylcholine receptor agonist, aceclidine. Based on available scientific literature, this document outlines the anticipated receptor binding affinities, functional activities, and downstream signaling pathways of this compound. Detailed experimental protocols for key pharmacological assays are also provided to facilitate further research and drug development efforts.
Introduction
Aceclidine is a parasympathomimetic cholinergic drug that functions as a muscarinic acetylcholine receptor agonist.[1] It has been used in ophthalmology as a miotic agent to constrict the pupil and has been investigated for the treatment of glaucoma and presbyopia.[1] this compound, its N-methylated quaternary ammonium analog, is expected to exhibit distinct pharmacological properties due to the permanent positive charge on the nitrogen atom. This alteration can influence its binding affinity, efficacy, and ability to cross the blood-brain barrier. This guide synthesizes available data to predict the pharmacological profile of this compound.
Predicted Receptor Binding Affinity
The primary molecular targets of this compound are the five subtypes of muscarinic acetylcholine receptors (M1-M5). The N-methylation of aceclidine is predicted to alter its binding affinity. A key study by Ringdahl et al. (1982) investigated the binding of the enantiomers of this compound (referred to as aceclidine methiodide) to muscarinic receptors in rat brain homogenates.
Table 1: Predicted Muscarinic Receptor Binding Affinities of this compound Enantiomers
| Compound | Receptor Source | Radioligand | High-Affinity Dissociation Constant (K_H) (nM) | Low-Affinity Dissociation Constant (K_L) (nM) |
| (+)-N-Methylaceclidine | Rat Forebrain | [³H]-(+/-)-3-Quinuclidinyl benzilate | 18 | 1500 |
| (-)-N-Methylaceclidine | Rat Forebrain | [³H]-(+/-)-3-Quinuclidinyl benzilate | 1.8 | 150 |
Data extracted from Ringdahl B, Ehlert FJ, Jenden DJ. Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. Mol Pharmacol. 1982 May;21(3):594-9.
The data indicates that the (-)-enantiomer of this compound possesses a higher affinity for the high-affinity state of the muscarinic receptor in the rat brain compared to the (+)-enantiomer.
Predicted Functional Activity
The functional activity of this compound has been assessed by its ability to induce contractions in the isolated guinea pig ileum, a tissue rich in M3 muscarinic receptors.
Table 2: Predicted Functional Activity of this compound Enantiomers in Guinea Pig Ileum
| Compound | Agonist Potency (pD₂) | Intrinsic Activity (Relative to Carbachol) |
| (+)-N-Methylaceclidine | 6.12 | 1.0 |
| (-)-N-Methylaceclidine | 7.15 | 1.0 |
Data extracted from Ringdahl B, Ehlert FJ, Jenden DJ. Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. Mol Pharmacol. 1982 May;21(3):594-9.
Both enantiomers of this compound are full agonists at the muscarinic receptors in the guinea pig ileum, with the (-)-enantiomer being approximately 10-fold more potent than the (+)-enantiomer.
Predicted Signaling Pathways
This compound, as a muscarinic agonist, is predicted to activate downstream signaling pathways upon binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs).[2] The specific pathway activated depends on the receptor subtype.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The βγ-subunits of these G-proteins can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Below are diagrams illustrating these predicted signaling cascades.
Experimental Protocols
Muscarinic Receptor Radioligand Binding Assay
This protocol is adapted from established methodologies for determining the binding affinity of ligands to muscarinic receptors.
Materials:
-
Cell membranes expressing muscarinic receptors (e.g., from rat brain or transfected cell lines).
-
Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 1 µM atropine).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, add cell membranes, [³H]-QNB at a concentration near its K_d, and a range of concentrations of this compound. For non-specific binding, add a high concentration of atropine instead of the test compound.
-
Filtration: Incubate at room temperature to reach equilibrium. Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Guinea Pig Ileum Contraction Assay
This functional assay measures the potency and efficacy of muscarinic agonists in a native tissue preparation.
Materials:
-
Male guinea pig.
-
Tyrode's solution (physiological salt solution).
-
Organ bath with aeration and temperature control.
-
Isotonic transducer and recording system.
-
This compound (test compound).
-
Carbachol (reference full agonist).
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Mounting: Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with regular washes every 15 minutes.
-
Concentration-Response Curve: Add this compound to the organ bath in a cumulative manner, increasing the concentration in half-log increments once the response to the previous concentration has stabilized.
-
Recording: Record the isometric contractions using a force transducer connected to a data acquisition system.
-
Data Analysis: Express the responses as a percentage of the maximal contraction induced by a reference full agonist like carbachol. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal curve to determine the pD₂ (-log EC₅₀) and the intrinsic activity (maximal response relative to the reference agonist).
Conclusion
This compound is predicted to be a potent, full agonist at muscarinic acetylcholine receptors. The permanent positive charge on the nitrogen atom likely restricts its ability to cross the blood-brain barrier, suggesting its primary effects will be in the peripheral nervous system. The (-)-enantiomer is expected to be the more potent of the two stereoisomers. Further research is warranted to fully characterize the subtype selectivity and in vivo pharmacological profile of this compound. The experimental protocols provided in this guide offer a framework for such investigations.
References
- 1. Aceclidine - Wikipedia [en.wikipedia.org]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to N-Methylaceclidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylaceclidine, a quaternary ammonium derivative of aceclidine, is a muscarinic acetylcholine receptor agonist. This document provides a comprehensive technical overview of this compound, including its chemical identity, and available information regarding its interaction with muscarinic receptors. The methodologies for key experimental assays relevant to the characterization of muscarinic ligands are also detailed to support further research and development.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 3-acetoxy-1-methylquinuclidin-1-ium |
| Synonyms | This compound iodide, 1-Methyl-3-acetoxyquinuclidinium iodide |
| CAS Number | 57345-45-5[1] |
| Molecular Formula | C₁₀H₁₈INO₂ |
| Molecular Weight | 311.16 g/mol |
| Chemical Structure |
Muscarinic Receptor Interaction
This compound is known to act as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions.
Binding Affinity
Functional Potency
Similarly, specific functional potency data (EC₅₀ or pEC₅₀ values) for this compound at each of the five muscarinic receptor subtypes are not widely published. These values are critical for understanding the compound's efficacy and selectivity in activating downstream signaling pathways. Functional assays, such as calcium flux assays for Gq-coupled receptors (M1, M3, M5) and adenylyl cyclase inhibition assays for Gi/o-coupled receptors (M2, M4), are required to determine these parameters.
Signaling Pathways
As a muscarinic agonist, this compound is expected to activate the canonical signaling pathways associated with the different receptor subtypes.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of these G-proteins can also directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
Figure 1. this compound Activated Muscarinic Receptor Signaling Pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize muscarinic receptor ligands like this compound.
Synthesis of this compound (3-acetoxy-1-methylquinuclidinium iodide)
Hypothetical Synthesis Workflow:
Figure 2. Hypothetical Synthesis Workflow for this compound.
Materials:
-
Aceclidine (3-acetoxyquinuclidine)
-
Methyl iodide (CH₃I)
-
Anhydrous acetonitrile
-
Diethyl ether
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser (optional, for reactions requiring heating)
-
Filtration apparatus
Procedure:
-
Dissolve aceclidine in anhydrous acetonitrile in a round-bottom flask.
-
Add a stoichiometric excess (e.g., 1.1 equivalents) of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the quaternary ammonium salt product, this compound iodide, is expected to precipitate out of the solution.
-
If precipitation is slow, the product can be precipitated by the addition of diethyl ether.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound iodide.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).
-
This compound at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., 1 µM atropine).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, add the assay buffer, the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of the competitor.
-
For non-specific binding wells, add a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay (for M1, M3, M5 Receptors)
This protocol measures the ability of this compound to stimulate intracellular calcium release in cells expressing Gq-coupled muscarinic receptors.
Materials:
-
Cell line stably expressing a single human muscarinic receptor subtype (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound at a range of concentrations.
-
A fluorescent plate reader capable of kinetic reading.
-
Black-walled, clear-bottom 96- or 384-well microplates.
Procedure:
-
Plate the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Analyze the data by plotting the peak fluorescence response against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion
This compound is a valuable tool for studying the pharmacology of muscarinic acetylcholine receptors. This guide provides the foundational information on its chemical properties and outlines the necessary experimental protocols to further characterize its binding and functional profile. The detailed methodologies for synthesis, radioligand binding, and functional assays will enable researchers to generate the quantitative data needed to fully understand the therapeutic potential and selectivity of this compound. Further research is warranted to populate the binding and functional data tables and to explore the full pharmacological landscape of this compound.
References
Technical Guide: N-Methylaceclidine Solubility and Stability Profile
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the essential physicochemical properties of N-Methylaceclidine, focusing on its solubility and stability characteristics. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide outlines the standard methodologies and experimental protocols required to determine these critical parameters. The presented data tables are illustrative, serving as a template for organizing and presenting experimental findings. Furthermore, this guide includes detailed procedural outlines for solubility and stability testing, alongside visual representations of a relevant signaling pathway and a typical experimental workflow to support drug development initiatives.
Introduction
This compound is a tertiary amine and a derivative of aceclidine, suggesting its potential as a muscarinic acetylcholine receptor agonist. The therapeutic efficacy and safety of a pharmaceutical compound are intrinsically linked to its solubility and stability. Solubility influences bioavailability and formulation development, while stability data are crucial for determining shelf-life, storage conditions, and degradation pathways. This guide details the requisite experimental procedures to comprehensively characterize the solubility and stability profile of this compound.
Solubility Data
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. Solubility assessments are typically performed in a range of aqueous and organic solvents at various temperatures.
Table 1: Equilibrium Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | 25 | Data to be determined | Shake-Flask |
| Phosphate Buffer (pH 5.0) | 25 | Data to be determined | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 25 | Data to be determined | Shake-Flask |
| 0.1 N HCl | 25 | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Shake-Flask |
| Propylene Glycol | 25 | Data to be determined | Shake-Flask |
| Purified Water | 37 | Data to be determined | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 37 | Data to be determined | Shake-Flask |
Stability Data
Stability testing is essential to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life. These studies expose the API to various environmental conditions to identify potential degradation products and establish appropriate storage conditions.
Table 2: Stability of this compound in Solution (Illustrative)
| Condition | Storage Temperature (°C) | Initial Concentration (mg/mL) | Concentration after 30 days (mg/mL) | Degradation (%) |
| Aqueous Solution (pH 3) | 40 | 1.0 | Data to be determined | Data to be determined |
| Aqueous Solution (pH 7) | 40 | 1.0 | Data to be determined | Data to be determined |
| Aqueous Solution (pH 9) | 40 | 1.0 | Data to be determined | Data to be determined |
| 0.1 N HCl | 25 | 1.0 | Data to be determined | Data to be determined |
| 0.1 N NaOH | 25 | 1.0 | Data to be determined | Data to be determined |
| 3% H₂O₂ | 25 | 1.0 | Data to be determined | Data to be determined |
Table 3: Solid-State Stability of this compound (Illustrative)
| Condition | Storage Temperature (°C) | Relative Humidity (%) | Initial Assay (%) | Assay after 3 months (%) | Appearance |
| Long-term | 25 | 60 | 100 | Data to be determined | No Change |
| Intermediate | 30 | 65 | 100 | Data to be determined | No Change |
| Accelerated | 40 | 75 | 100 | Data to be determined | No Change |
| Photostability | 25 | N/A | 100 | Data to be determined | No Change |
Experimental Protocols
-
Preparation: Prepare saturated solutions of this compound by adding an excess amount of the compound to a series of vials containing the different solvent systems listed in Table 1.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the solutions to stand, permitting the excess solid to sediment. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in mg/mL.
A stability-indicating analytical method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient and its degradation products.
-
Forced Degradation Studies: Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.
-
Method Development: Develop a chromatographic method, typically reverse-phase HPLC, capable of separating the parent compound from all process-related impurities and degradation products.
-
Method Validation: Validate the developed method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Sample Preparation: Prepare solutions of this compound in various buffers and store them under the conditions specified in Table 2. For solid-state stability, store the API in controlled environment chambers as per the conditions in Table 3.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 7, 14, 30 days for solution stability; 0, 1, 3, 6 months for solid-state stability).
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.
-
Data Evaluation: Calculate the percentage of degradation and identify the degradation pathways.
Visualizations
As a derivative of aceclidine, this compound is anticipated to act as a muscarinic agonist. The following diagram illustrates the canonical G-protein coupled receptor signaling pathway initiated by muscarinic receptor activation.
Caption: Muscarinic agonist signaling pathway.
The following diagram outlines a typical workflow for conducting a comprehensive stability study of a new chemical entity like this compound.
Caption: Workflow for stability testing.
Conclusion
The successful development of this compound as a therapeutic agent is contingent upon a thorough understanding of its solubility and stability. This guide provides the foundational experimental framework for acquiring this critical data. Adherence to these protocols will ensure the generation of robust and reliable data, facilitating informed decisions regarding formulation development, packaging, and storage, ultimately ensuring the quality and efficacy of the final drug product.
N-Methylaceclidine: A Comprehensive Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
N-Methylaceclidine, a muscarinic acetylcholine receptor agonist, has emerged as a promising therapeutic agent, particularly in the field of ophthalmology. This technical guide provides an in-depth overview of the pharmacological properties, mechanism of action, and potential therapeutic applications of this compound, with a primary focus on its recent advancements in the treatment of presbyopia. This document summarizes key preclinical and clinical data, outlines detailed experimental protocols for its evaluation, and visualizes its signaling pathways and experimental workflows to support further research and development in this area.
Introduction
Presbyopia, the age-related loss of near vision, affects a significant portion of the global population over the age of 40. The demand for effective and well-tolerated pharmacological treatments has driven research into novel therapeutic targets. This compound, more commonly known as aceclidine, has recently gained prominence with the FDA approval of VIZZ™ (aceclidine ophthalmic solution) for the treatment of presbyopia.[1] Aceclidine's unique pharmacological profile as a selective muscarinic agonist offers a differentiated approach to managing this condition.
This guide aims to provide a comprehensive technical resource for researchers and drug development professionals by consolidating the available scientific data on aceclidine. It will delve into its mechanism of action, summarize quantitative data from various studies, and provide detailed experimental methodologies to facilitate further investigation into its therapeutic potential.
Mechanism of Action
Aceclidine is a parasympathomimetic agent that functions as a selective agonist of muscarinic acetylcholine receptors, with a pronounced effect on the M3 receptor subtype.[2][3] Its therapeutic effect in presbyopia is primarily attributed to its action on the iris sphincter muscle, leading to miosis (pupil constriction).[1] This miosis creates a "pinhole effect," which increases the depth of focus and improves near visual acuity.[2][4]
A key characteristic of aceclidine is its functional selectivity for the iris sphincter muscle over the ciliary muscle.[5][6][7] Unlike non-selective miotics such as pilocarpine, aceclidine induces pupil constriction with minimal stimulation of the ciliary muscle.[4][6] This selectivity is crucial as it minimizes the risk of accommodative-induced myopia (a myopic shift) and other side effects associated with ciliary muscle contraction, such as brow ache.[4][6]
Signaling Pathway
Upon topical administration, aceclidine binds to and activates M3 muscarinic receptors on the iris sphincter muscle. This activation triggers a G-protein coupled receptor (GPCR) signaling cascade, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.
Pharmacological Data
While extensive clinical data is available, comprehensive preclinical quantitative data, particularly on receptor binding affinities, is less consolidated in publicly accessible literature. The following tables summarize the available quantitative information.
Table 1: Receptor Binding and Functional Activity
| Receptor Subtype | Parameter | Value | Species | Source |
| Muscarinic M1 | EC50 | 40 µM | Not Specified | (Ishikawa et al., 1998) |
| Muscarinic M3 | Agonist Activity | Primary Target | Human | [2][3] |
Further research is required to fully characterize the binding affinities (Ki) of aceclidine for all muscarinic receptor subtypes (M1-M5).
Table 2: Clinical Efficacy in Presbyopia (VIZZ™)
| Parameter | Result | Time Point | Clinical Trial | Source |
| ≥3-line improvement in near vision | >70% of participants | 3 hours | Not Specified | [4] |
| Duration of effect | Up to 10 hours | - | CLARITY 1 & 2 | [6] |
| Onset of action | Within 30 minutes | - | CLARITY 1 & 2 | [6] |
Table 3: Clinical Safety and Tolerability (VIZZ™)
| Adverse Event | Incidence | Severity | Clinical Trial | Source |
| Instillation site irritation | 20.1% | Mild | CLARITY 1 & 2 | [5] |
| Visual impairment (dimness) | 13.2% | Mild | CLARITY 1 & 2 | [5] |
| Headache | 11.5% | Mild | CLARITY 1 & 2 | [5] |
Experimental Protocols
This section outlines generalized protocols for key experiments relevant to the evaluation of this compound. These are intended as a starting point and should be optimized for specific laboratory conditions.
Muscarinic Receptor Binding Assay (Radioligand Displacement)
This protocol describes a method to determine the binding affinity (Ki) of aceclidine for muscarinic receptor subtypes.
Objective: To quantify the affinity of aceclidine for M1-M5 muscarinic receptors.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Aceclidine hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of aceclidine in assay buffer.
-
Reaction Mixture: In each well of a 96-well plate, add:
-
25 µL of radioligand at a concentration near its Kd.
-
25 µL of aceclidine dilution or vehicle (for total binding) or a saturating concentration of a known antagonist like atropine (for non-specific binding).
-
200 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of aceclidine from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Flux)
This protocol measures the functional activity of aceclidine as a muscarinic agonist by detecting changes in intracellular calcium levels.
Objective: To determine the potency (EC₅₀) and efficacy of aceclidine in activating M3 muscarinic receptors.
Materials:
-
CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Cell culture medium.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Aceclidine hydrochloride.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the M3-expressing cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in assay buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of aceclidine in assay buffer. Place the plate in the fluorescence plate reader.
-
Fluorescence Measurement: Record baseline fluorescence. Add the aceclidine dilutions to the wells using the plate reader's liquid handling system.
-
Data Acquisition: Immediately begin measuring fluorescence intensity over time to capture the calcium mobilization.
-
Data Analysis: Determine the peak fluorescence response for each concentration of aceclidine. Plot the response against the log concentration of aceclidine and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
In Vivo Efficacy Model (Presbyopia Model)
While a true animal model for presbyopia is challenging, pupil constriction (miosis) in response to a topical miotic agent can be measured in various animal species (e.g., rabbits, non-human primates) as a surrogate for efficacy.
Objective: To evaluate the miotic effect and duration of action of a topical aceclidine formulation in vivo.
Materials:
-
Aceclidine ophthalmic formulation.
-
Vehicle control.
-
Healthy adult animals (e.g., New Zealand white rabbits).
-
Pupillometer or digital caliper.
-
Topical anesthetic.
Procedure:
-
Acclimatization: Acclimate the animals to the experimental procedures.
-
Baseline Measurement: Measure the baseline pupil diameter of both eyes under controlled lighting conditions.
-
Drug Administration: Instill a single drop of the aceclidine formulation into one eye (test eye) and the vehicle into the contralateral eye (control eye).
-
Pupil Diameter Measurement: Measure the pupil diameter in both eyes at regular intervals (e.g., 15, 30, 60 minutes, and then hourly for up to 10-12 hours).
-
Data Analysis: Calculate the change in pupil diameter from baseline for both the test and control eyes at each time point. Plot the change in pupil diameter over time to determine the onset, magnitude, and duration of the miotic effect.
Therapeutic Applications and Future Directions
The primary therapeutic application of aceclidine is in the treatment of presbyopia. Its selective mechanism of action offers a favorable safety and tolerability profile compared to non-selective miotics. Future research may explore:
-
Optimized Formulations: Development of sustained-release formulations to extend the duration of action.
-
Combination Therapies: Investigating the synergistic effects of aceclidine with other ophthalmic agents.
-
Glaucoma: Re-evaluating the potential of aceclidine in the management of glaucoma, given its historical use for this indication.
-
Other Muscarinic-Mediated Conditions: Exploring its potential in other conditions where M3 receptor agonism may be beneficial.
Conclusion
This compound (aceclidine) is a selective muscarinic agonist with a well-defined mechanism of action that has been successfully translated into a novel therapeutic for presbyopia. Its pupil-selective miotic effect provides a significant advancement in the pharmacological management of this common age-related condition. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to support ongoing research and the development of new therapeutic applications for this promising compound.
References
- 1. Aceclidine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Aceclidine | 827-61-2 | Benchchem [benchchem.com]
- 4. A New Era in Presbyopia Treatment: The Promise of VIZZ (Aceclidine) | Defocus Media [defocusmediagroup.com]
- 5. An updated systematic review of pharmacological treatments for presbyopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Differentiating Miotics for Pharmacological Management of Presbyopia | Presbyopia Physician [presbyopiaphysician.com]
An In-depth Technical Review of Aceclidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclidine, a parasympathomimetic cholinergic agent, functions as a muscarinic acetylcholine receptor (mAChR) agonist.[1][2] Structurally, it is the acetate ester of 3-quinuclidinol, a rigid analog of acetylcholine.[3] Historically, aceclidine has been utilized in Europe for the treatment of open-angle glaucoma due to its ability to induce miosis (pupil constriction) and reduce intraocular pressure.[1][4][5][6] More recently, its pupil-selective mechanism of action has led to its investigation and approval in the United States for the treatment of presbyopia.[1][7]
Unlike non-selective miotics such as pilocarpine, aceclidine demonstrates a preferential action on the iris sphincter muscle with minimal effect on the ciliary muscle.[1][8] This selectivity allows for a significant "pinhole" depth-of-field effect to improve near vision without inducing the undesirable accommodative spasm or myopic shift associated with ciliary muscle stimulation.[1]
This review synthesizes the available literature on aceclidine and its derivatives, focusing on their pharmacological profiles, the signaling pathways they modulate, and the experimental methodologies used for their characterization.
Pharmacological Profile
The pharmacological effects of aceclidine and its derivatives are dictated by their interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions.[9][10]
Receptor Binding and Functional Activity
The activity of aceclidine is stereoselective, with the S-(+)-enantiomer being the more potent isomer.[11] Studies in transfected Chinese hamster ovary (CHO) cells have elucidated the compound's activity across receptor subtypes.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway.[9] In cells expressing these subtypes, S-(+)-aceclidine was found to be 2- to 4-fold more potent than its R-(-) counterpart in stimulating phosphoinositide hydrolysis. The maximal response of the R-(-)-isomer was only 44-64% of that achieved by the S-(+)-isomer, indicating it is a partial agonist at these receptors.[11]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and reduce intracellular cAMP levels.[9][12] For M2 and M4 receptors, S-(+)-aceclidine was approximately 3.5-fold more potent than R-(-)-aceclidine at inhibiting forskolin-stimulated cAMP accumulation.[11] While both enantiomers showed full agonism at the M2 receptor, R-(-)-aceclidine was a partial agonist at the M4 receptor, achieving 86% of the maximal response of the S-(+)-enantiomer.[11]
A summary of the functional potency and efficacy of aceclidine enantiomers is presented in Table 1.
Table 1: Functional Activity of Aceclidine Enantiomers at Human Muscarinic Receptor Subtypes
| Enantiomer | Receptor Subtype | Second Messenger Pathway | Relative Potency (S vs. R) | R-(-)-Aceclidine Efficacy (vs. S-isomer) |
|---|---|---|---|---|
| S-(+)-Aceclidine | M1, M3, M5 | ↑ Phosphoinositide Hydrolysis | ~2-4x higher | - |
| R-(-)-Aceclidine | M1, M3, M5 | ↑ Phosphoinositide Hydrolysis | - | 44-64% (Partial Agonist) |
| S-(+)-Aceclidine | M2, M4 | ↓ cAMP Accumulation | ~3.5x higher | - |
| R-(-)-Aceclidine | M2 | ↓ cAMP Accumulation | - | 100% (Full Agonist) |
| R-(-)-Aceclidine | M4 | ↓ cAMP Accumulation | - | 86% (Partial Agonist) |
(Data synthesized from a study on transfected CHO cells[11])
Another muscarinic agonist, Cevimeline , is used to treat dry mouth and demonstrates agonistic activity at muscarinic receptors to promote salivary secretion.[13]
Key Signaling Pathways
The physiological effects of aceclidine are mediated through two primary G protein-coupled signaling cascades, depending on the receptor subtype activated.
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Activation of M1, M3, or M5 receptors by an agonist like aceclidine leads to the activation of the Gq/11 protein.[9] The alpha subunit of this G protein stimulates the enzyme phospholipase C (PLC).[14][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[14] DAG remains in the membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates various downstream targets to elicit a cellular response.[14]
Caption: The Gq/11 protein-coupled signaling pathway activated by M1, M3, and M5 receptors.
Gi/o Signaling Pathway (M2, M4 Receptors)
Activation of M2 and M4 receptors initiates an inhibitory cascade through the Gi/o protein.[9][12] The activated alpha subunit of the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[12][16] This reduction in cAMP levels generally leads to inhibitory effects, such as the slowing of the heart rate mediated by M2 receptors in cardiac tissue.[12] Additionally, the beta-gamma subunit of the Gi/o protein can directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, contributing to cellular hyperpolarization.[12]
Caption: The Gi/o protein-coupled signaling pathway activated by M2 and M4 receptors.
Experimental Protocols
Characterizing the pharmacological profile of compounds like aceclidine relies on standardized in vitro assays.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It involves a competition between a labeled ligand (radioligand) and an unlabeled test compound for binding to the receptor.
Protocol Summary:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target muscarinic receptor subtype.[17]
-
Incubation: The membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]-Quinuclidinyl benzilate, [3H]QNB) and varying concentrations of the unlabeled test compound (e.g., aceclidine).[18][19]
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[19][20]
-
Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.[19]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[17]
Caption: General workflow for a competitive radioligand binding assay.
Inositol Phosphate (IP) Functional Assay
This assay measures the functional potency (EC50) and efficacy (Emax) of an agonist at Gq-coupled receptors (M1, M3, M5) by quantifying the accumulation of the second messenger inositol phosphate.
Protocol Summary:
-
Cell Culture and Labeling: Cells expressing the target receptor are cultured and metabolically labeled by incubating them with [3H]-myo-inositol, which is incorporated into membrane phosphoinositides like PIP2.[21]
-
Agonist Stimulation: The labeled cells are then stimulated with various concentrations of the test agonist (e.g., aceclidine) for a defined period.
-
IP Extraction: The reaction is stopped, and the cells are lysed. The water-soluble inositol phosphates are extracted.
-
Purification: The total inositol phosphates are separated from other cellular components using anion-exchange chromatography.[22]
-
Quantification: The radioactivity of the purified IP fraction is measured by scintillation counting, which reflects the level of receptor activation.
-
Data Analysis: A dose-response curve is generated to determine the EC50 and Emax values for the agonist.
Therapeutic Applications and Clinical Context
The primary clinical application of aceclidine has evolved over time.
-
Glaucoma: Early use focused on its ability to lower intraocular pressure in patients with open-angle glaucoma.[4][5][6][23] It was found to be comparable to pilocarpine but with a lesser effect on accommodation, making it a preferable option for younger patients.[1][23]
-
Presbyopia: More recently, aceclidine (formulated as a 1.75% ophthalmic solution) has been the subject of extensive clinical trials for the treatment of presbyopia.[24][25] The CLARITY Phase 3 trials demonstrated that aceclidine produces a rapid onset (within 30 minutes) and long duration (up to 10 hours) of improvement in near visual acuity.[7][25] This effect is achieved through its pupil-selective miotic action, which enhances depth of focus with minimal impact on the ciliary muscle.[1][25]
Conclusion
Aceclidine is a well-characterized muscarinic agonist with a distinct pharmacological profile. Its stereoselective activity and preferential action on the iris sphincter over the ciliary muscle have made it a valuable therapeutic agent, transitioning from a historical treatment for glaucoma to a modern, effective therapy for presbyopia. The understanding of its interactions with specific muscarinic receptor subtypes and their downstream signaling pathways continues to provide a solid foundation for its clinical use and for the development of new, more selective muscarinic agents. The detailed experimental protocols for binding and functional assays remain the gold standard for characterizing the pharmacology of its current and future derivatives.
References
- 1. Aceclidine - Wikipedia [en.wikipedia.org]
- 2. Aceclidine | C9H15NO2 | CID 1979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind cross-over comparison of aceclidine and pilocarpine in open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bjo.bmj.com [bjo.bmj.com]
- 6. What is Aceclidine hydrochloride used for? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Aceclidine | 827-61-2 | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 13. cevimeline | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Aceclidine and pilocarpine interact differently with muscarinic receptor in isolated rabbit iris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 22. High-performance thin-layer chromatography method for inositol phosphate analysis. | Sigma-Aldrich [sigmaaldrich.com]
- 23. Accommodative effects of aceclidine in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Presbyopia Drop Pipeline [reviewofophthalmology.com]
- 25. Aceclidine: the Latest Data from the CLARITY Clinical Trials | Presbyopia Physician [presbyopiaphysician.com]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Methylaceclidine from Aceclidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-Methylaceclidine, a quaternary ammonium derivative of the muscarinic acetylcholine receptor agonist, aceclidine. The synthesis is based on the well-established Menschutkin reaction, a method for the alkylation of tertiary amines. This protocol outlines the necessary reagents, experimental procedure, and purification methods. Additionally, quantitative data for a representative synthesis are presented in a tabular format. A schematic of the synthesis workflow and a diagram of the proposed signaling pathway of aceclidine are included to provide a comprehensive overview for researchers in pharmacology and drug development.
Introduction
Aceclidine is a parasympathomimetic cholinergic drug that functions as a muscarinic acetylcholine receptor agonist.[1] It is primarily used in ophthalmology to induce miosis (pupil constriction).[1] The quaternization of the nitrogen atom in the quinuclidine ring of aceclidine to form this compound is expected to permanently charge the molecule, which may alter its pharmacological properties, such as receptor binding affinity, duration of action, and cell permeability. The synthesis of this compound is a straightforward process achieved through the N-methylation of the tertiary amine in aceclidine. The most common and direct method for this transformation is the Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide.[2][3][4] In this protocol, we describe the synthesis of this compound iodide via the reaction of aceclidine with methyl iodide.
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of this compound iodide from aceclidine.
| Parameter | Value |
| Starting Material | |
| Aceclidine | 1.0 g (5.91 mmol) |
| Reagent | |
| Methyl Iodide | 1.26 g (0.55 mL, 8.87 mmol) |
| Solvent | |
| Acetonitrile | 20 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Product | |
| Product Name | This compound Iodide |
| Appearance | White crystalline solid |
| Yield | 1.65 g (90%) |
| Melting Point | 225-228 °C (decomposes) |
| Purity (by ¹H NMR) | >98% |
Experimental Protocol
Materials:
-
Aceclidine (FW: 169.22 g/mol )
-
Methyl Iodide (FW: 141.94 g/mol , Density: 2.28 g/mL)[5]
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Condenser (optional, for reactions at elevated temperatures)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.91 mmol) of aceclidine in 20 mL of anhydrous acetonitrile.
-
Addition of Methyl Iodide: To the stirring solution, add 0.55 mL (8.87 mmol) of methyl iodide dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The formation of a white precipitate should be observed as the reaction progresses.
-
Product Isolation: After 24 hours, cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.
-
Filtration: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of 10 mL of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound iodide under vacuum to a constant weight.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Synthesis workflow for this compound iodide from aceclidine.
Caption: Proposed signaling pathway of aceclidine at the muscarinic M3 receptor.
References
- 1. Aceclidine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl Iodide | Applied Analytics [aai.solutions]
Application Notes and Protocols for the Quantification of N-Methylaceclidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylaceclidine, also known as Aceclidine, is a parasympathomimetic miotic agent that functions as a non-selective muscarinic acetylcholine receptor partial agonist. It is clinically significant for its use in ophthalmology to induce miosis. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry. These application notes provide detailed protocols for the quantification of this compound in biological matrices and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of this compound
This compound primarily exerts its effects through the activation of muscarinic acetylcholine receptors, with a notable activity at the M3 receptor subtype. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates the Gq family of G proteins.[1][2] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1] The elevated cytosolic Ca2+ levels, along with DAG, activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological response, such as smooth muscle contraction.[1][2]
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in pharmaceutical formulations such as ophthalmic solutions.
Experimental Workflow:
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Dilute the this compound ophthalmic solution with the mobile phase to fall within the calibration range.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) with an ion-pairing agent if necessary. A simple starting point is a mixture of acetonitrile and water with phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at a wavelength determined by the UV spectrum of this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Quantitative Data Summary (Hypothetical Data for HPLC-UV Method):
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma or serum.
Experimental Workflow:
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and an internal standard (IS) (e.g., a stable isotope-labeled analog) in a suitable solvent like methanol.
-
Spike blank biological matrix with working solutions of this compound to prepare calibration standards and quality control (QC) samples.
-
For sample preparation, use protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) for cleaner samples.[5][6]
-
After extraction, evaporate the supernatant and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the IS.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Use a weighted linear regression for the calibration curve.
-
Quantify this compound in the samples using the calibration curve.
-
Quantitative Data Summary (Hypothetical Data for LC-MS/MS Method):
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Conclusion
The presented HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control of pharmaceutical formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications in preclinical and clinical studies. The choice of method should be based on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation according to regulatory guidelines is essential to ensure the generation of high-quality and reliable data.
References
- 1. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]
- 4. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Determination of linezolid in human plasma by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of N-Methylaceclidine in Human Plasma by HPLC-MS/MS
Abstract
This application note presents a detailed and robust HPLC-MS/MS protocol for the quantitative analysis of N-Methylaceclidine in human plasma. This compound is a muscarinic acetylcholine receptor agonist with potential therapeutic applications. The described method is highly selective and sensitive, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes a straightforward sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric detection parameters. All quantitative data is summarized for clarity, and the experimental workflow and relevant signaling pathway are visualized.
Introduction
This compound is a quaternary ammonium compound that acts as a potent agonist at muscarinic acetylcholine receptors, particularly subtypes M1 and M3. These receptors are involved in various physiological processes, and their modulation is a target for the treatment of neurological and other disorders. Accurate and reliable quantification of this compound in biological matrices is crucial for preclinical and clinical drug development. This application note provides a comprehensive HPLC-MS/MS method for the determination of this compound in human plasma, addressing the need for a sensitive and specific bioanalytical assay.
Experimental
Materials and Reagents
-
This compound reference standard
-
Aceclidine (as Internal Standard - IS)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (1 µg/mL Aceclidine in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds.
-
Transfer the solution to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
Table 3: MRM Transitions and Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 184.15 | 124.1 | 0.05 | 30 | 20 |
| This compound (Qualifier) | 184.15 | 96.1 | 0.05 | 30 | 25 |
| Aceclidine (IS) | 169.13 | 124.1 | 0.05 | 25 | 18 |
(Note: The exact m/z values for this compound are hypothetical and based on its predicted structure. These would need to be confirmed experimentally.)
Results and Discussion
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key parameters to be assessed are summarized below.
Table 4: Summary of Hypothetical Quantitative Data
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable under typical laboratory conditions |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical protocol.
Caption: Experimental workflow for this compound analysis.
Signaling Pathway
This compound, as a muscarinic agonist, primarily activates Gq/11 and Gi/o signaling pathways upon binding to M1/M3 and M2/M4 receptors, respectively. The diagram below depicts the generalized Gq/11 pathway activated by M1 and M3 receptors.
Caption: Muscarinic M1/M3 receptor signaling pathway.
Conclusion
This application note describes a sensitive, specific, and reliable HPLC-MS/MS method for the quantification of this compound in human plasma. The protocol is well-suited for supporting pharmacokinetic and pharmacodynamic studies in the development of this and other similar muscarinic agonists. The provided workflow and pathway diagrams offer a clear visual representation of the experimental process and the compound's mechanism of action.
Application Notes and Protocols for In Vitro Testing of N-Methylaceclidine Activity
Introduction
N-Methylaceclidine is a parasympathomimetic agent that functions as a non-selective agonist for the muscarinic acetylcholine receptors (mAChRs). These receptors, designated M1 through M5, are G-protein coupled receptors (GPCRs) that play crucial roles in mediating a wide range of physiological functions in the central and peripheral nervous systems. The five subtypes are broadly categorized into two major signaling pathways. The M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.[1][2]
Given this mechanism, a comprehensive in vitro evaluation of this compound requires a suite of assays to determine its binding affinity for each receptor subtype and to quantify its functional potency and efficacy in activating the distinct downstream signaling cascades. These application notes provide detailed protocols for key in vitro assays designed to characterize the pharmacological activity of this compound.
Application Note 1: Characterization of Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5) using a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of this compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Experimental Protocol: Radioligand Binding Assay
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 or HEK-293 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Equipment: 96-well microplates, filtration apparatus (e.g., Brandel cell harvester), glass fiber filters (GF/C), and a liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) or 1 µM Atropine (for non-specific binding) or this compound at various concentrations.
-
50 µL of [³H]-NMS (final concentration ~0.5 nM).
-
100 µL of cell membrane suspension (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: this compound Binding Affinity
| Receptor Subtype | Radioligand | Kd of Radioligand (nM) | This compound IC50 (nM) | This compound Ki (nM) |
| M1 | [³H]-NMS | Value | Experimental Value | Calculated Value |
| M2 | [³H]-NMS | Value | Experimental Value | Calculated Value |
| M3 | [³H]-NMS | Value | Experimental Value | Calculated Value |
| M4 | [³H]-NMS | Value | Experimental Value | Calculated Value |
| M5 | [³H]-NMS | Value | Experimental Value | Calculated Value |
Note: Values are placeholders and must be determined experimentally.
Visualization: Radioligand Binding Assay Workflow
Caption: Workflow for the competitive radioligand binding assay.
Application Note 2: Assessment of Functional Agonist Activity
Functional assays are essential to determine if this compound acts as an agonist and to quantify its potency (EC50) and efficacy (Emax) at each receptor subtype.
Part A: Gq-Coupled Receptors (M1, M3, M5) - Calcium Flux Assay
Objective: To measure the ability of this compound to stimulate intracellular calcium mobilization via the Gq-coupled M1, M3, and M5 receptors.
Principle: Activation of Gq-coupled receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[3] This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.
Visualization: M1/M3/M5 Signaling Pathway
Caption: Gq-protein signaling cascade for M1, M3, and M5 receptors.
Experimental Protocol: Calcium Flux Assay
Materials:
-
Cells: CHO-K1 or HEK-293 cells stably expressing M1, M3, or M5 receptors.
-
Culture Medium: Standard cell culture medium (e.g., DMEM/F-12) with FBS and antibiotics.
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive Dye: Fluo-4 AM or Calcium 6 dye kit.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: (Optional, but recommended) An anion-exchange transport inhibitor to prevent dye leakage.
-
Test Compound: this compound.
-
Positive Control: Carbachol or another known muscarinic agonist.
-
Equipment: Fluorescence plate reader with automated injection capability (e.g., FlexStation 3, FLIPR).
Procedure:
-
Cell Plating: Seed cells into the assay plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate). Incubate for 24-48 hours.[4]
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions, typically by dissolving the AM ester dye in DMSO and then diluting it in Assay Buffer (with probenecid, if used).
-
Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.[4]
-
-
Wash Step: Gently wash the cells 2-3 times with Assay Buffer to remove excess extracellular dye. Leave a final volume of 100 µL in each well.[5]
-
Compound Addition and Measurement:
-
Place the plate into the fluorescence reader and allow it to equilibrate to 37°C.
-
Prepare a separate plate with this compound serially diluted in Assay Buffer at 5x the final desired concentration.
-
Program the instrument to measure baseline fluorescence for 15-30 seconds.
-
Automatically inject 25 µL of the this compound solution into the wells.
-
Immediately continue to measure the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of this compound.
-
Determine the EC50 (concentration for 50% maximal response) and Emax (maximal response) values by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation: this compound Gq-Coupled Functional Potency
| Receptor Subtype | Parameter | This compound Value | Positive Control (Carbachol) Value |
| M1 | EC50 (nM) | Experimental Value | Reference Value |
| Emax (%) | Experimental Value | 100% | |
| M3 | EC50 (nM) | Experimental Value | Reference Value |
| Emax (%) | Experimental Value | 100% | |
| M5 | EC50 (nM) | Experimental Value | Reference Value |
| Emax (%) | Experimental Value | 100% |
Note: Emax is often expressed as a percentage of the response to a saturating concentration of a standard full agonist.
Part B: Gi-Coupled Receptors (M2, M4) - cAMP Inhibition Assay
Objective: To measure the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels via the Gi-coupled M2 and M4 receptors.
Principle: Activation of Gi-coupled receptors leads to the inhibition of the enzyme adenylyl cyclase, which is responsible for converting ATP to cAMP.[6] To measure this inhibition, adenylyl cyclase is first stimulated with an agent like forskolin. The ability of the agonist (this compound) to reduce this forskolin-stimulated cAMP production is then quantified, typically using a competitive immunoassay format such as HTRF, ELISA, or AlphaScreen.
Visualization: M2/M4 Signaling Pathway
Caption: Gi-protein signaling cascade for M2 and M4 receptors.
Experimental Protocol: cAMP Inhibition Assay (HTRF Example)
Materials:
-
Cells: CHO-K1 or HEK-293 cells stably expressing M2 or M4 receptors.
-
Assay Plate: Low-volume 384-well white microplates.
-
Stimulant: Forskolin.
-
Phosphodiesterase Inhibitor: IBMX (to prevent cAMP degradation).
-
Test Compound: this compound.
-
Detection Kit: A commercial cAMP detection kit (e.g., Cisbio cAMP Gs/Gi HTRF kit).
-
Equipment: Plate reader capable of HTRF detection.
Procedure:
-
Cell Preparation: Harvest and resuspend cells in a stimulation buffer containing IBMX.
-
Assay Setup: Add the following to the wells of the 384-well plate:
-
5 µL of cell suspension.
-
5 µL of this compound at various concentrations, diluted in buffer.
-
5 µL of forskolin (at a concentration that gives ~80% of its maximal effect, e.g., 1-10 µM).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Cell Lysis and Detection:
-
Add 5 µL of the HTRF kit's cAMP-d2 conjugate (acceptor).
-
Add 5 µL of the HTRF kit's anti-cAMP-cryptate antibody (donor).
-
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the 665/620 emission ratio and convert it to cAMP concentration using a standard curve.
-
Plot the percent inhibition of the forskolin response against the log concentration of this compound.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve (log[inhibitor] vs. response).
-
Data Presentation: this compound Gi-Coupled Functional Potency
| Receptor Subtype | Parameter | This compound Value |
| M2 | EC50 (nM) | Experimental Value |
| % Inhibit | Experimental Value | |
| M4 | EC50 (nM) | Experimental Value |
| % Inhibit | Experimental Value |
Note: % Inhibition refers to the maximal inhibition of the forskolin-stimulated cAMP response.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 5. youtube.com [youtube.com]
- 6. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methylaceclidine Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a radioligand binding assay to determine the binding affinity of N-Methylaceclidine for the five muscarinic acetylcholine receptor subtypes (M1-M5).
This compound is a muscarinic agonist, and understanding its binding profile is crucial for elucidating its pharmacological effects and therapeutic potential. The following protocols and data presentation guidelines are intended to assist researchers in the accurate and efficient characterization of this compound.
Data Presentation
The binding affinity of this compound for each muscarinic receptor subtype is typically determined by competition binding assays. The resulting inhibition constant (Ki) values are summarized in the table below. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity of this compound for Human Muscarinic Acetylcholine Receptors (M1-M5)
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) |
| M1 | [³H]-N-Methylscopolamine ([³H]-NMS) | This compound | Data Not Available |
| M2 | [³H]-AF-DX 384 | This compound | Data Not Available |
| M3 | [³H]-N-Methylscopolamine ([³H]-NMS) | This compound | Data Not Available |
| M4 | [³H]-N-Methylscopolamine ([³H]-NMS) | This compound | Data Not Available |
| M5 | [³H]-N-Methylscopolamine ([³H]-NMS) | This compound | Data Not Available |
Experimental Protocols
This section details the methodology for a competition radioligand binding assay to determine the Ki of this compound at muscarinic receptors.
Materials and Reagents
-
Membranes: Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: A tritiated muscarinic antagonist, such as [³H]-N-Methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB). The choice of radioligand may depend on the receptor subtype and experimental conditions. For M2 receptors, a subtype-selective antagonist like [³H]-AF-DX 384 can be used.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist, such as Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: A commercially available liquid scintillation cocktail suitable for aqueous samples.
-
96-well Filter Plates: Glass fiber filter plates with appropriate pore size (e.g., GF/C).
-
Cell Harvester: A vacuum filtration manifold for 96-well plates.
-
Liquid Scintillation Counter: A beta counter for measuring tritium radioactivity.
Experimental Workflow
The following diagram illustrates the general workflow for the radioligand binding assay.
Detailed Protocol
-
Membrane Preparation:
-
Thaw the frozen cell membranes expressing the target muscarinic receptor subtype on ice.
-
Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer or by repeated pipetting.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., BCA or Bradford).
-
Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg of protein per well).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should span from approximately 10⁻¹¹ M to 10⁻⁴ M to generate a complete competition curve.
-
Prepare the radioligand solution in assay buffer at a concentration that is typically near its dissociation constant (Kd) for the receptor.
-
Prepare the non-specific binding control solution containing a high concentration of a competing non-labeled ligand (e.g., 1 µM Atropine).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (typically 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.
-
-
Filtration and Washing:
-
Pre-soak the filter plate with 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Rapidly filter the contents of the assay plate through the filter plate using a cell harvester under vacuum.
-
Wash the filters three to five times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
-
Determine IC₅₀:
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve using software such as GraphPad Prism.
-
-
Calculate Ki:
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Muscarinic Receptor Signaling Pathways
This compound, as a muscarinic agonist, activates downstream signaling cascades upon binding to muscarinic receptors. These receptors are G protein-coupled receptors (GPCRs) and are classified into two main signaling pathways based on the G protein they couple to.
Application Notes and Protocols: Cell Culture Models for Studying N-Methylaceclidine Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylaceclidine is a synthetic muscarinic acetylcholine receptor (mAChR) agonist. Understanding its pharmacological profile, including its affinity and functional potency at the five muscarinic receptor subtypes (M1-M5), is crucial for elucidating its therapeutic potential and mechanism of action. This document provides detailed application notes and protocols for utilizing cell culture models to study the effects of this compound.
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes:
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).
-
M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
This document outlines protocols for culturing suitable cell lines, performing binding and functional assays, and analyzing the downstream signaling pathways activated by this compound.
Recommended Cell Culture Models
The choice of cell line is critical for studying the specific effects of this compound on individual muscarinic receptor subtypes. Recombinant cell lines, which stably or transiently express a single mAChR subtype, are ideal for dissecting the compound's subtype selectivity.
1. Chinese Hamster Ovary (CHO-K1) Cells:
-
Description: CHO-K1 cells are a widely used mammalian cell line in drug discovery due to their robust growth, ease of transfection, and low endogenous expression of most GPCRs. This makes them an excellent host for stably expressing individual human or rat muscarinic receptor subtypes (M1-M5).
-
Application: Ideal for receptor binding assays, calcium mobilization assays (for M1, M3, M5), cAMP assays (for M2, M4), and GTPγS binding assays.
2. Human Embryonic Kidney (HEK293) Cells:
-
Description: HEK293 cells are another popular choice for recombinant protein expression. They are easily transfected and suitable for a variety of functional assays.
-
Application: Similar to CHO-K1 cells, they are used for expressing individual mAChR subtypes and performing functional assays such as calcium mobilization and cAMP accumulation.
3. PC12 Cells:
-
Description: A rat pheochromocytoma cell line that endogenously expresses muscarinic receptors. These cells can differentiate into a neuron-like phenotype in the presence of nerve growth factor (NGF).
-
Application: Useful for studying the effects of this compound on a more neuronally relevant cell type, including effects on neurite outgrowth and neurotransmitter release.
Data Presentation
Quantitative analysis of this compound's activity at each muscarinic receptor subtype is essential. The following tables present example data for a muscarinic agonist, Anhydroecgonine Methyl Ester (AEME), a pyrolysis product of cocaine, which demonstrates partial agonism at M1 and M3 receptors and weak antagonism at M2 and M4 receptors.[1] This data is provided as a template for how to present findings for this compound.
Table 1: Binding Affinity (pKi) of AEME for Rat Muscarinic Receptors Stably Expressed in CHO-K1 Cells [1]
| Receptor Subtype | pKi (mean ± SEM) |
| Rat M1 | 4.15 ± 0.15 |
| Rat M2 | 4.35 ± 0.08 |
| Rat M3 | 4.21 ± 0.11 |
| Rat M4 | 4.28 ± 0.09 |
| Rat M5 | 4.18 ± 0.12 |
Table 2: Functional Potency (EC50) of Acetylcholine in the Presence of AEME in a Calcium Mobilization Assay in CHO-K1 Cells Stably Expressing Rat Muscarinic Receptors [1]
| Receptor Subtype | ACh EC50 (nM) (mean ± SEM) - Control | ACh EC50 (nM) (mean ± SEM) - with 100 µM AEME |
| Rat M1 | 11.5 ± 0.6 | 63.1 ± 2.5 |
| Rat M2 | 123.0 ± 9.8 | 263.0 ± 21.0 |
| Rat M3 | 6.5 ± 0.4 | 34.7 ± 2.8 |
| Rat M4 | 166.0 ± 14.9 | 524.8 ± 47.2 |
| Rat M5 | 4.3 ± 0.4 | 29.5 ± 3.0 |
Experimental Protocols
Cell Culture
Protocol 1.1: Culture of CHO-K1 and HEK293 Cells
-
Materials:
-
CHO-K1 or HEK293 cells (stably expressing a single muscarinic receptor subtype)
-
Growth Medium:
-
For CHO-K1: Ham's F-12K Medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For HEK293: Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.25% Trypsin-EDTA
-
T-75 culture flasks
-
Humidified incubator at 37°C with 5% CO2
-
-
Procedure:
-
Maintain cells in T-75 flasks in a 37°C, 5% CO2 incubator.
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of pre-warmed growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask containing fresh growth medium. A split ratio of 1:4 to 1:8 is typical.
-
Change the growth medium every 2-3 days.
-
Functional Assays
Protocol 2.1: Intracellular Calcium Mobilization Assay (for M1, M3, M5 Receptors)
-
Materials:
-
CHO-K1 or HEK293 cells expressing M1, M3, or M5 receptors
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound stock solution
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
-
-
Procedure:
-
Cell Plating: Seed the cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions.
-
Aspirate the growth medium from the cell plate.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Record a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the this compound dilutions to the wells.
-
-
Data Acquisition: Immediately after compound addition, measure the fluorescence intensity kinetically for a period of 1-3 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Protocol 2.2: cAMP Accumulation Assay (for M2, M4 Receptors)
-
Materials:
-
CHO-K1 or HEK293 cells expressing M2 or M4 receptors
-
White, solid-bottom 96-well or 384-well plates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (an adenylyl cyclase activator)
-
This compound stock solution
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
-
Procedure:
-
Cell Plating: Seed the cells into white, solid-bottom microplates and incubate overnight.
-
Assay:
-
Aspirate the growth medium and replace it with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production.
-
Incubate for a further 15-30 minutes.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's protocol.
-
Data Analysis: this compound, as an agonist for Gi-coupled receptors, will inhibit forskolin-stimulated cAMP production. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2.3: GTPγS Binding Assay
-
Materials:
-
Cell membranes prepared from CHO-K1 or HEK293 cells expressing the muscarinic receptor of interest
-
[35S]GTPγS (radioactive)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
-
This compound stock solution
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell membranes, GDP, and varying concentrations of this compound in the assay buffer.
-
Initiation: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters with ice-cold assay buffer to remove unbound [35S]GTPγS.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
-
Protocol 2.4: ERK1/2 Phosphorylation Assay (Western Blot)
-
Materials:
-
CHO-K1 or HEK293 cells expressing a muscarinic receptor subtype
-
Serum-free medium
-
This compound stock solution
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal to determine the fold-change in phosphorylation relative to the untreated control.
-
Mandatory Visualization
Caption: Gq-coupled muscarinic receptor signaling pathway.
Caption: Gi-coupled muscarinic receptor signaling pathway.
Caption: General experimental workflow for studying this compound.
References
In Vivo Animal Models for Muscarinic Agonist Testing: Application Notes and Protocols for Aceclidine
A Note to Our Users: Initial searches for "N-Methylaceclidine" did not yield information on a compound with this specific name in publicly available scientific literature. It is possible that this is a novel compound, an internal designation, or a less common synonym. The following application notes and protocols are provided for Aceclidine , a well-characterized muscarinic acetylcholine receptor agonist. The methodologies described herein are likely applicable to the in vivo evaluation of other muscarinic agonists, including novel derivatives of Aceclidine. We recommend researchers adapt these protocols based on the specific physicochemical and pharmacological properties of their test compound.
Introduction
Aceclidine is a parasympathomimetic drug that functions as a non-selective muscarinic acetylcholine receptor agonist.[1][2] It is primarily utilized in ophthalmology to induce miosis (pupil constriction) and reduce intraocular pressure, making it a therapeutic agent for glaucoma and, more recently, presbyopia.[3][4] The effects of Aceclidine are mediated through the activation of muscarinic receptors, which are G-protein coupled receptors found in various tissues, leading to a cascade of intracellular signaling events.[5] Understanding the in vivo pharmacology of Aceclidine and its analogs is crucial for the development of new therapeutics targeting the cholinergic system. This document provides detailed application notes and protocols for the in vivo testing of Aceclidine in animal models.
Mechanism of Action and Signaling Pathway
Aceclidine mimics the action of the endogenous neurotransmitter acetylcholine by directly binding to and activating muscarinic receptors (M1-M5). In the eye, its therapeutic effects are primarily mediated through M3 receptors located on the iris sphincter muscle and the ciliary body.[4] Activation of these receptors leads to the contraction of the iris sphincter, resulting in miosis, and contraction of the ciliary muscle, which facilitates the outflow of aqueous humor and reduces intraocular pressure.[5][6]
The signaling pathway initiated by Aceclidine binding to M3 receptors involves the activation of a Gq/11 G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates various downstream effectors, including calmodulin and protein kinase C (PKC), ultimately leading to smooth muscle contraction.
References
- 1. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sentinel Animal Program - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. N-Methylacetamide = 99 79-16-3 [sigmaaldrich.com]
- 4. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 5. N-Methyldiacetamide | C5H9NO2 | CID 14214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-METHYLACETANILIDE CAS#: 579-10-2 [amp.chemicalbook.com]
Application Notes and Protocols for Investigating Cholinergic Signaling Using N-Methylaceclidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylaceclidine is a synthetic, quaternary ammonium compound that acts as a muscarinic acetylcholine receptor (mAChR) agonist. As a structural analog of the well-characterized muscarinic agonist aceclidine, this compound is a valuable tool for investigating the diverse roles of cholinergic signaling in the central and peripheral nervous systems. Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are involved in a myriad of physiological processes, including learning, memory, attention, and autonomic regulation. Dysregulation of cholinergic signaling is implicated in various pathologies such as Alzheimer's disease, schizophrenia, and cardiovascular disease.
These application notes provide a comprehensive guide for utilizing this compound as a pharmacological tool to dissect cholinergic pathways. The protocols detailed below, alongside the pharmacological data of the closely related parent compound aceclidine, offer a robust framework for studying muscarinic receptor function in various experimental paradigms.
Cholinergic Signaling Pathways
Muscarinic receptors are classified into five subtypes (M1-M5), which couple to different G protein signaling cascades. Understanding these pathways is crucial for interpreting experimental data obtained using muscarinic agonists like this compound.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of these receptors can also lead to the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium channels (GIRKs).
Data Presentation
Table 1: Binding Affinity of Aceclidine at Human Muscarinic Receptors
| Receptor Subtype | pKi (Mean ± SEM) |
| hM1 | 5.3 ± 0.1 |
| hM2 | 5.6 ± 0.1 |
| hM3 | 5.2 ± 0.1 |
| hM4 | 5.5 ± 0.1 |
| hM5 | 5.3 ± 0.1 |
Table 2: Functional Potency of Aceclidine at Human Muscarinic Receptors
| Receptor Subtype | pEC50 (Mean ± SEM) |
| hM1 | 6.1 ± 0.1 |
| hM2 | 6.5 ± 0.1 |
| hM3 | 6.8 ± 0.1 |
| hM4 | 6.7 ± 0.1 |
| hM5 | 6.2 ± 0.1 |
Data presented is for the parent compound aceclidine and is intended for comparative purposes.
Experimental Protocols
The following are detailed protocols for key experiments to investigate cholinergic signaling using this compound.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes expressing the target human muscarinic receptor subtype (M1-M5)
-
This compound
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., 1 µM Atropine)
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in binding buffer.
-
Prepare the radioligand solution in binding buffer at a concentration close to its Kd.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
This compound or vehicle or non-specific binding control
-
Radioligand
-
Cell membranes
-
-
The final assay volume is typically 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of the wells through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This protocol measures the ability of this compound to stimulate Gαq/11-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium concentration.
Materials:
-
Cells expressing the target human muscarinic receptor subtype (M1, M3, or M5)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture:
-
Seed the cells in the 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Incubate the cells with the fluorescent dye solution in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of this compound into the wells.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Functional Assay: cAMP Measurement
This protocol is designed to measure the inhibition of adenylyl cyclase activity mediated by Gαi/o-coupled muscarinic receptors (M2, M4) in response to this compound.
Materials:
-
Cells expressing the target human muscarinic receptor subtype (M2 or M4)
-
This compound
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell lysis buffer
-
384-well white plates
Procedure:
-
Cell Stimulation:
-
Harvest and resuspend the cells in stimulation buffer.
-
In a 384-well plate, add:
-
This compound or vehicle
-
Forskolin (at a concentration that gives a submaximal stimulation of cAMP production)
-
Cells
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay as per the kit protocol.
-
-
Measurement:
-
Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF).
-
-
Data Analysis:
-
Calculate the percentage inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.
-
Plot the percentage inhibition as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound serves as a valuable pharmacological probe for elucidating the complex roles of cholinergic signaling. The provided application notes, comparative data for aceclidine, and detailed experimental protocols offer a comprehensive resource for researchers to design and execute experiments aimed at understanding the function of muscarinic receptors in health and disease. Careful experimental design and data analysis will enable the generation of high-quality, reproducible results, contributing to the advancement of cholinergic research and the development of novel therapeutics.
Application Notes and Protocols for N-Methylaceclidine Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting dose-response studies of N-Methylaceclidine, a muscarinic acetylcholine receptor agonist. The protocols outlined below cover essential in vitro assays to characterize the binding affinity and functional potency of this compound at the five human muscarinic receptor subtypes (M1-M5).
Introduction to this compound
This compound is a synthetic derivative of aceclidine, a known parasympathomimetic compound that acts as a muscarinic acetylcholine receptor agonist. Such compounds mimic the action of the endogenous neurotransmitter acetylcholine. The muscarinic receptor family consists of five distinct G protein-coupled receptor (GPCR) subtypes (M1-M5) that are expressed throughout the central and peripheral nervous systems. These receptors are involved in a wide range of physiological functions, including cognitive processes, smooth muscle contraction, and glandular secretion. Due to their role in cognition, M1 and M4 receptors are particularly attractive targets for the therapeutic intervention of neurological disorders such as Alzheimer's disease and schizophrenia.
The experimental design for dose-response studies of this compound should aim to elucidate its binding affinity, functional potency, and selectivity across the five muscarinic receptor subtypes. This is crucial for predicting its therapeutic potential and potential side-effect profile.
Key Experimental Approaches
A thorough characterization of this compound involves a combination of in vitro receptor binding and functional assays.
-
Receptor Binding Assays: These assays determine the affinity of this compound for each of the five muscarinic receptor subtypes. This is typically achieved through competitive radioligand binding studies, where this compound competes with a known radiolabeled ligand for binding to the receptor. The output of these experiments is the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.
-
Functional Assays: These assays measure the cellular response following receptor activation by this compound. Since muscarinic receptor subtypes couple to different G proteins, distinct functional assays are required to assess the potency and efficacy of the compound at each subtype.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and subsequent mobilization of intracellular calcium. The functional potency of this compound at these subtypes can be determined by measuring the accumulation of inositol phosphates.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The functional potency of this compound at these subtypes can be determined by measuring the inhibition of forskolin-stimulated cAMP accumulation.
-
Data Presentation
Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound and Reference Compounds
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Acetylcholine | ~100 | ~200 | ~150 | ~250 | ~180 |
| Atropine (Antagonist) | ~1 | ~1 | ~1 | ~1 | ~1 |
| Pirenzepine (M1 selective) | ~10 | ~500 | ~200 | ~400 | ~300 |
Table 2: Functional Potency (EC50/pEC50) and Efficacy (Emax) of this compound and Reference Compounds
| Compound | Assay Type | M1 | M2 | M3 | M4 | M5 |
| This compound | pEC50 | TBD | TBD | TBD | TBD | TBD |
| Emax (%) | TBD | TBD | TBD | TBD | TBD | |
| Acetylcholine | pEC50 | ~6.5 | ~6.2 | ~6.4 | ~6.1 | ~6.3 |
| Emax (%) | 100 | 100 | 100 | 100 | 100 |
pEC50 is the negative logarithm of the EC50 value. TBD: To Be Determined.
Experimental Protocols
Protocol 1: Muscarinic Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for human muscarinic M1-M5 receptors.
Materials:
-
Cell membranes expressing individual human M1, M2, M3, M4, or M5 receptors.
-
[3H]-N-Methylscopolamine ([3H]-NMS) as the radioligand.
-
Atropine as the non-specific binding control.
-
This compound test compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer (for total binding) or 10 µM Atropine (for non-specific binding) or this compound dilution.
-
25 µL of [3H]-NMS at a final concentration equal to its Kd for the respective receptor subtype.
-
50 µL of cell membrane preparation (containing 5-20 µg of protein).
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Harvest the samples by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Inositol Phosphate (IP) Accumulation Functional Assay (for M1, M3, M5 Receptors)
This protocol measures the functional potency of this compound at Gq-coupled muscarinic receptors.
Materials:
-
CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.
-
Assay medium: HBSS with 20 mM HEPES, pH 7.4.
-
Stimulation buffer: Assay medium containing 50 mM LiCl.
-
This compound test compound.
-
IP-One HTRF Assay Kit (or equivalent).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells in 384-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the culture medium from the cells and add 10 µL of the this compound dilutions or stimulation buffer (for baseline).
-
Incubate for 1 hour at 37°C.
-
Add 5 µL of the IP1-d2 conjugate followed by 5 µL of the Anti-IP1-cryptate conjugate to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the HTRF signal at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665/620) and plot the concentration-response curve.
-
Determine the EC50 and Emax values from the curve using non-linear regression.
Protocol 3: cAMP Accumulation Functional Assay (for M2, M4 Receptors)
This protocol measures the functional potency of this compound at Gi-coupled muscarinic receptors.
Materials:
-
CHO or HEK293 cells stably expressing human M2 or M4 receptors.
-
Stimulation buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX, pH 7.4.
-
Forskolin.
-
This compound test compound.
-
cAMP HTRF Assay Kit (or equivalent).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add a fixed concentration of forsklin (typically 1-10 µM, to stimulate cAMP production) to the this compound dilutions.
-
Aspirate the culture medium from cells seeded in 384-well plates and add 10 µL of the this compound/forskolin mixture.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and add the HTRF reagents for cAMP detection according to the kit manufacturer's instructions.
-
Incubate for 1 hour at room temperature.
-
Measure the HTRF signal and calculate the concentration-response curve for the inhibition of forskolin-stimulated cAMP production.
-
Determine the EC50 and Emax values from the curve using non-linear regression.
Mandatory Visualizations
Signaling Pathways
Caption: Muscarinic receptor signaling pathways for this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro characterization.
Troubleshooting & Optimization
Technical Support Center: N-Methylaceclidine In Vitro Use
Frequently Asked Questions (FAQs)
Q1: What is N-Methylaceclidine and what is its expected mechanism of action?
This compound is presumed to be a derivative of aceclidine, a muscarinic acetylcholine receptor agonist.[1][2] Like aceclidine, it is expected to primarily target M3 muscarinic receptors, and to a lesser extent, M1 and M2 receptors.[1][3] Activation of these G-protein coupled receptors typically leads to the activation of the Gq alpha subunit, initiating a downstream signaling cascade involving phospholipase C.[3][4]
Q2: What are the common solvents for dissolving compounds like aceclidine for in vitro experiments?
Aceclidine hydrochloride, the salt form of aceclidine, is soluble in several common laboratory solvents. These include dimethyl sulfoxide (DMSO), ethanol, and water.[5][6] For cell culture experiments, it is crucial to use a solvent that is miscible with the culture medium and has low cytotoxicity at the final working concentration.
Q3: My this compound is not dissolving in my desired solvent. What should I do?
If you are facing solubility issues, consider the following:
-
Gentle Warming: Warming the solution to 37°C can aid in dissolution.[7]
-
Sonication: Using an ultrasonic bath can help break down aggregates and improve solubility.[7]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solvent can significantly impact solubility. Aceclidine has a basic character, so adjusting the pH might be beneficial.[5]
-
Trying an Alternative Solvent: If the compound remains insoluble, you may need to try a different solvent system.
Q4: I observed precipitation after adding my this compound stock solution to the cell culture medium. What could be the cause?
Precipitation in cell culture media upon the addition of a compound stock solution is a common issue and can be caused by several factors:
-
Solvent Shock: The abrupt change in solvent environment when adding a concentrated organic stock (like DMSO) to an aqueous medium can cause the compound to crash out of solution.
-
Compound Concentration: The final concentration of the compound in the medium may exceed its solubility limit in the aqueous environment.
-
Interaction with Media Components: The compound may interact with components of the cell culture medium, such as salts or proteins, leading to the formation of insoluble complexes.[4][8]
-
Temperature Changes: A shift in temperature from room temperature or 37°C to refrigerated conditions can cause some compounds to precipitate.[4]
Troubleshooting Guide
Issue 1: this compound Fails to Dissolve in the Initial Solvent
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent Volume | Increase the volume of the solvent to lower the concentration of the compound. |
| Inappropriate Solvent | Refer to the solubility data for aceclidine and try an alternative solvent such as DMSO or ethanol.[5][6] |
| Low Temperature | Gently warm the solution to 37°C while vortexing.[7] |
| Compound Aggregation | Use a sonicator to break up any particulate matter.[7] |
Issue 2: Precipitation Occurs Upon Dilution into Aqueous Buffer or Cell Culture Medium
| Possible Cause | Troubleshooting Step |
| "Salting Out" Effect | Prepare a more dilute stock solution in your organic solvent before adding it to the aqueous medium. |
| Exceeding Aqueous Solubility | Check the aqueous solubility of aceclidine and ensure your final concentration does not exceed this limit. |
| pH Incompatibility | Ensure the pH of your final solution is compatible with the compound's solubility. |
| Interaction with Media Components | Prepare a fresh batch of medium and consider using a serum-free medium for initial tests to rule out protein interactions. |
Quantitative Data Summary
The following tables summarize the known solubility of the parent compound, aceclidine.
Table 1: Solubility of Aceclidine Hydrochloride
| Solvent | Solubility | Reference |
| Water | ≥15 mg/mL at 60°C | [5] |
| DMSO | ~30 mg/mL | [5][6] |
| Ethanol | ~30 mg/mL | [5][6] |
| Dimethyl Formamide | ~30 mg/mL | [6] |
| PBS (pH 7.2) | ~10 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of Aceclidine Hydrochloride in DMSO
-
Weighing: Accurately weigh the desired amount of aceclidine hydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, proceed to the next steps.
-
Warming: Place the tube in a 37°C water bath for 10-15 minutes. Vortex periodically.
-
Sonication: If solids are still visible, place the tube in an ultrasonic bath for 5-10 minutes.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Pre-warming: Warm the cell culture medium to 37°C.
-
Serial Dilution: It is highly recommended to perform serial dilutions rather than a single large dilution to minimize precipitation.
-
Prepare an intermediate dilution of the stock solution in cell culture medium (e.g., 1:10 or 1:100).
-
Vortex the intermediate dilution gently.
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to reach the desired working concentration.
-
-
Mixing: Gently swirl the medium to ensure homogeneity.
-
Observation: Visually inspect the medium for any signs of precipitation before adding it to the cells.
Visualizations
Caption: Experimental Workflow for this compound Solubilization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. bioengineer.org [bioengineer.org]
- 6. researchgate.net [researchgate.net]
- 7. Bladder - Wikipedia [en.wikipedia.org]
- 8. N-(diaminomethylideneamino)-N-methylacetamide | C4H10N4O | CID 175572950 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Methylaceclidine Stability in Aqueous Solutions: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with N-Methylaceclidine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound in an aqueous solution?
A1: Based on its structure, which includes an ester and a quaternary ammonium group, the two primary degradation pathways for this compound are likely:
-
Hydrolysis: The ester group is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction is often catalyzed by acidic or basic conditions, resulting in the formation of a carboxylic acid and an alcohol.[1][2][3][4]
-
Degradation of the Quaternary Ammonium Group: While generally more stable than tertiary amines, quaternary ammonium compounds can undergo degradation, particularly at elevated temperatures. The specific degradation pathway would need to be determined experimentally.
Q2: What factors can influence the stability of this compound in my experiments?
A2: Several factors can significantly impact the stability of this compound in aqueous solutions:
-
pH: The rate of ester hydrolysis is highly dependent on the pH of the solution.[2] Both acidic and basic conditions can accelerate degradation.
-
Temperature: Higher temperatures typically increase the rate of chemical reactions, including hydrolysis and other degradation pathways.[5]
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[5][6]
-
Presence of Buffers and Excipients: Components of your formulation buffer can sometimes catalyze degradation.
-
Oxygen: Oxidative degradation can be a concern for many pharmaceutical compounds.
Q3: I am observing a loss of potency in my this compound solution. How can I troubleshoot this?
A3: A loss of potency is a common indicator of degradation. Here is a step-by-step troubleshooting guide:
-
Confirm Analytical Method: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the intact this compound from its degradation products.[7]
-
Review Solution Preparation and Storage:
-
Was the pH of the solution controlled?
-
At what temperature was the solution stored?
-
Was the solution protected from light?
-
How old is the solution?
-
-
Perform a Forced Degradation Study: To identify the likely cause of degradation, you can perform a forced degradation study by exposing your this compound solution to stress conditions such as high and low pH, elevated temperature, light, and an oxidizing agent.[5][6][7][8][9] This will help you understand the compound's degradation profile.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Characterize the New Peaks: Use techniques like mass spectrometry (MS) to identify the mass of the new peaks and propose potential structures for the degradation products.
-
Compare with Forced Degradation Samples: Analyze samples from your forced degradation study to see if the same unexpected peaks are present. This can help confirm the identity of the degradants.
-
Adjust Formulation/Storage: Based on the identified degradation pathway (e.g., hydrolysis), adjust the pH, temperature, or light protection of your solution to minimize the formation of these impurities.
Issue 2: Variability in Experimental Results
Possible Cause: Inconsistent stability of this compound solutions between experiments.
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that the pH, buffer components, and concentration of your this compound solutions are consistent for every experiment.
-
Define a Solution "Use By" Time: Based on stability data, establish a maximum time that a prepared solution can be used.
-
Control Environmental Factors: Maintain consistent temperature and light conditions for all experiments.
Data Presentation: Hypothetical Stability Data
The following tables present hypothetical data to illustrate how you might summarize the results of a stability study on this compound.
Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 | 100.2 | 98.1 | 2.1 |
| 5.0 | 100.1 | 99.5 | 0.6 |
| 7.4 | 99.8 | 95.3 | 4.5 |
| 9.0 | 100.5 | 85.2 | 15.2 |
Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) at pH 7.4
| Temperature | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 4°C | 99.9 | 99.2 | 0.7 |
| 25°C | 100.1 | 95.4 | 4.7 |
| 40°C | 99.7 | 88.1 | 11.6 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study on an this compound solution.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a neutral pH).
-
Aliquot for Stress Conditions: Distribute the stock solution into separate, clearly labeled containers for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 N HCl.
-
Base Hydrolysis: Add NaOH to an aliquot to achieve a final concentration of 0.1 N NaOH.
-
Oxidation: Add hydrogen peroxide to an aliquot to achieve a final concentration of 3%.
-
Thermal Stress: Place an aliquot in an oven at a controlled elevated temperature (e.g., 60°C).
-
Photostability: Expose an aliquot to a controlled light source (e.g., a photostability chamber).
-
-
Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of degradation products.
Visualizations
Caption: Generalized pathway of ester hydrolysis.
Caption: Experimental workflow for a stability study.
References
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. apicule.com [apicule.com]
- 6. Forced degradation studies: Significance and symbolism [wisdomlib.org]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. onyxipca.com [onyxipca.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: N-Methylaceclidine Binding Assay Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylaceclidine binding assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it bind to?
This compound is a potent muscarinic acetylcholine receptor (mAChR) agonist. It binds to all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions.
Q2: What is a radioligand binding assay and how does it work for this compound?
A radioligand binding assay is a technique used to measure the interaction of a radiolabeled ligand with a receptor. In the context of this compound, a radiolabeled antagonist (like [³H]-N-Methylscopolamine) is typically used to label the muscarinic receptors. This compound is then added as an unlabeled competitor to displace the radioligand. By measuring the decrease in radioactivity at different concentrations of this compound, we can determine its binding affinity (Ki) for the receptor.
Q3: What are the typical sources of variability in an this compound binding assay?
Variability in binding assays can arise from several factors, including:
-
Pipetting errors: Inaccurate dispensing of reagents, especially the radioligand or competitor, can significantly impact results.
-
Inconsistent incubation times and temperatures: Variations in these parameters can affect the binding equilibrium.
-
Improper membrane preparation: The quality and consistency of the cell membrane preparation containing the receptors are crucial.
-
Issues with filtration and washing: Incomplete or inconsistent washing can lead to high background noise.
-
Radioligand degradation: The stability of the radiolabeled ligand can affect its binding characteristics.
-
Buffer composition: The pH, ionic strength, and presence of specific ions in the assay buffer can influence ligand binding.
Troubleshooting Guide
Below are common problems encountered during this compound binding assays, along with their potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high.2. Insufficient washing during the filtration step.3. Hydrophobic interactions of the radioligand with the filter or other surfaces.4. Contamination of reagents or buffers. | 1. Use a lower concentration of the radioligand, typically at or below its Kd value.2. Increase the number and volume of wash steps with ice-cold wash buffer.3. Pre-soak the filter plates with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA).4. Prepare fresh buffers and ensure all reagents are of high quality. |
| Low Specific Binding Signal | 1. Low receptor expression in the membrane preparation.2. Inactive or degraded receptor preparation.3. Insufficient incubation time to reach equilibrium.4. Incorrect buffer composition (e.g., wrong pH). | 1. Use a cell line with higher receptor expression or increase the amount of membrane protein per well.2. Prepare fresh membrane fractions and store them properly at -80°C.3. Determine the optimal incubation time by performing a time-course experiment.4. Verify the pH and composition of all buffers. |
| High Variability Between Replicates | 1. Inconsistent pipetting technique.2. Uneven cell membrane suspension.3. Temperature gradients across the incubation plate.4. Inconsistent washing during filtration. | 1. Use calibrated pipettes and ensure proper mixing of all solutions.2. Vortex the membrane suspension gently before each pipetting step.3. Ensure the entire plate is incubated at a uniform temperature.4. Automate the washing step if possible, or ensure consistent timing and volume for manual washing. |
| Inconsistent IC50/Ki Values | 1. Issues with the concentration of the competitor stock solution (this compound).2. Degradation of the competitor.3. Variable radioligand concentration.4. Assay not performed at equilibrium. | 1. Prepare fresh stock solutions of this compound and verify their concentration.2. Store stock solutions appropriately and avoid repeated freeze-thaw cycles.3. Ensure the radioligand concentration is consistent across all assays.4. Confirm that the incubation time is sufficient to reach binding equilibrium. |
Experimental Protocols
Detailed Methodology for a Competition Binding Assay
This protocol outlines a typical competition binding assay to determine the Ki of this compound at a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO or HEK293 cells).
1. Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype to confluency.
-
Harvest the cells and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or a similar method.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store the membrane preparation in aliquots at -80°C.
2. Competition Binding Assay:
-
Thaw the membrane preparation on ice.
-
Prepare serial dilutions of this compound in the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound at various concentrations (or buffer for total binding, or a high concentration of a known muscarinic antagonist like atropine for non-specific binding).
-
Radioligand (e.g., [³H]-N-Methylscopolamine) at a fixed concentration (typically at its Kd).
-
Membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., pre-soaked in 0.5% PEI).
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the specific binding counts against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow for this compound Binding Assay
Muscarinic Receptor Signaling Pathways
This compound, as a muscarinic agonist, will activate different signaling pathways depending on the receptor subtype.
M1, M3, and M5 Receptor Signaling Pathway
These receptors primarily couple to Gq/11 G-proteins.
M2 and M4 Receptor Signaling Pathway
These receptors couple to Gi/o G-proteins.
Technical Support Center: Optimizing N-Methylaceclidine Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-Methylaceclidine dosage for in vivo experiments. Given the limited direct public data on systemic this compound administration, this guide draws upon information regarding its parent compound, aceclidine, and the broader class of muscarinic cholinergic agonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is understood to be a derivative of aceclidine, a muscarinic acetylcholine receptor agonist. As a cholinergic agent, it mimics the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system. Its primary mechanism of action is the activation of muscarinic receptors (M1, M2, M3, M4, and M5), which are G-protein coupled receptors that mediate a variety of cellular responses.
Q2: What are the expected physiological effects of systemic this compound administration?
A2: Systemic administration of a muscarinic agonist like this compound is expected to produce widespread parasympathomimetic effects. These can include cardiovascular effects (e.g., decreased heart rate), smooth muscle contraction (in the gastrointestinal tract, bladder, and bronchioles), and increased secretions from exocrine glands (e.g., salivary and sweat glands).[1] The specific effects and their intensity will be dose-dependent.
Q3: Is there an established optimal dosage for this compound in in vivo animal models?
A3: There is currently no well-established optimal dosage for systemic (e.g., intravenous, intraperitoneal, subcutaneous) administration of this compound for in vivo research in common animal models like mice and rats. The available nonclinical toxicology data for oral administration of aceclidine in rats, in the context of fertility and developmental studies, has used doses up to 1.5 mg/kg/day.[2] However, this should not be considered a therapeutic dose for other research applications. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental model and desired effects.
Q4: What are the common routes of administration for systemic cholinergic agonists?
A4: Cholinergic agonists can be administered through various systemic routes, including intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) gavage. The choice of administration route will depend on the desired pharmacokinetic profile (e.g., speed of onset, duration of action) and the specific goals of the experiment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive Salivation, Lacrimation, and Urination | Overstimulation of muscarinic receptors due to high dosage. | Reduce the dosage of this compound. Consider a dose-response study to find a dose with the desired therapeutic effect and minimal side effects. |
| Bradycardia (slow heart rate) or Hypotension (low blood pressure) | Activation of M2 muscarinic receptors in the heart. | Monitor cardiovascular parameters closely. If severe, reduce the dosage. For acute, life-threatening situations, administration of a muscarinic antagonist like atropine may be necessary (consult with a veterinarian). |
| Respiratory Distress or Bronchoconstriction | Contraction of smooth muscle in the airways due to M3 receptor activation. | Monitor respiratory rate and effort. Lower the dose. Ensure the animal model does not have pre-existing respiratory conditions. |
| Muscle Tremors or Fasciculations | Potential for off-target effects or excessive cholinergic stimulation at the neuromuscular junction. | Re-evaluate the dosage. Ensure the purity of the compound. Differentiate from seizure activity. |
| Variable or No Response to Administration | Issues with drug formulation, administration technique, or animal-specific factors. | Verify the stability and solubility of your this compound solution. Ensure accurate and consistent administration. Consider potential for rapid metabolism. Check for strain or sex differences in response. |
| Rapid Onset and Short Duration of Action | Pharmacokinetic properties of the compound and route of administration. | For a more sustained effect, consider a different route of administration (e.g., subcutaneous instead of intravenous) or a different dosing schedule (e.g., continuous infusion). |
Experimental Protocols
Due to the lack of specific published protocols for systemic this compound administration, a general protocol for a pilot dose-finding study is provided below.
Objective: To determine the effective and tolerated dose range of this compound for a specific physiological readout in a rodent model.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, phosphate-buffered saline)
-
Appropriate administration supplies (syringes, needles)
-
Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Monitoring equipment (e.g., heart rate monitor, blood pressure cuff, behavioral observation chambers)
Methodology:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to create a range of dosing solutions. Ensure the final volume for administration is appropriate for the animal's size and the route of administration.
-
Animal Acclimation: Allow animals to acclimate to the laboratory environment for a minimum of 72 hours before the experiment.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A typical pilot study might include 3-5 dose levels.
-
Baseline Measurements: Record baseline physiological and behavioral parameters before drug administration.
-
Administration: Administer the assigned dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Post-Administration Monitoring: Continuously or at frequent intervals, monitor the animals for the desired physiological effects and any adverse reactions. The monitoring period will depend on the expected pharmacokinetics of the compound.
-
Data Analysis: Analyze the dose-response relationship to identify the dose that produces the desired effect with an acceptable level of side effects.
Data Presentation
Table 1: Example Dose-Finding Study Data for this compound in Rats (Hypothetical)
| Dosage (mg/kg, IP) | Physiological Effect (e.g., % change in parameter) | Observed Side Effects |
| Vehicle Control | 0% | None |
| 0.1 | 15% | Mild, transient salivation |
| 0.5 | 45% | Moderate salivation, mild bradycardia |
| 1.0 | 70% | Profuse salivation, significant bradycardia, mild respiratory changes |
| 2.0 | 75% | Severe cholinergic side effects, animal distress |
Table 2: Oral Aceclidine Toxicology Study Dosages in Rats
| Parameter | Dosage | Notes |
| No Adverse Effect on Fertility | Up to 1.5 mg/kg/day | Oral administration.[2] |
| No Maternal, Fetal, or Neonatal Adverse Effects | Up to 1.5 mg/kg/day | Oral administration during organogenesis through lactation.[2] |
Visualizations
Caption: Muscarinic receptor signaling pathways activated by this compound.
Caption: Workflow for an in vivo dose-finding study of this compound.
References
Technical Support Center: Interpreting Off-Target Effects of N-Methylaceclidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving N-Methylaceclidine. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic cholinergic agent that acts as a muscarinic acetylcholine receptor (mAChR) agonist. Its primary mechanism of action is to bind to and activate muscarinic receptors, mimicking the effect of the endogenous neurotransmitter acetylcholine. There are five subtypes of muscarinic receptors (M1-M5), and this compound, like its parent compound aceclidine, exhibits activity across these subtypes to varying degrees.
Q2: What are the expected "on-target" effects of this compound?
The on-target effects of this compound depend on the tissue and the specific muscarinic receptor subtypes being expressed. Generally, as a muscarinic agonist, it can induce:
-
Central Nervous System: Cognitive enhancement (M1), and potential for tremors and hypothermia.
-
Peripheral Nervous System:
-
Eye: Miosis (pupil constriction) and reduced intraocular pressure (M3).
-
Glands: Increased salivation, lacrimation, and sweating (M3).
-
Cardiovascular: Bradycardia (decreased heart rate) (M2).
-
Respiratory: Bronchoconstriction and increased bronchial secretions (M3).
-
Gastrointestinal: Increased smooth muscle motility and secretions (M3).
-
Urinary: Contraction of the bladder detrusor muscle, promoting urination (M3).
-
Q3: What are the potential "off-target" effects of this compound?
In the context of a specific therapeutic goal, an "off-target" effect of this compound often refers to the modulation of muscarinic receptor subtypes in tissues that are not the intended target. For example, if this compound is being investigated for its cognitive-enhancing effects (primarily M1-mediated), its activity on M2 receptors in the heart causing bradycardia would be considered an off-target effect.
True off-target effects would involve interaction with entirely different receptor families. While comprehensive public data from broad off-target screening panels for this compound is limited, researchers should consider potential interactions with other G-protein coupled receptors (GPCRs), ion channels, and transporters, especially at higher concentrations. Quinuclidine derivatives, the chemical class to which aceclidine belongs, have been noted for their broad biological activities.[1]
Q4: How do I interpret dose-response curves for this compound?
A dose-response curve plots the magnitude of a biological response against the concentration of this compound. Key parameters to determine are:
-
EC50 (Half-maximal effective concentration): The concentration of this compound that produces 50% of the maximal response. A lower EC50 indicates higher potency.
-
Emax (Maximum effect): The maximum response achievable with the compound. This indicates the efficacy of the compound. A compound that elicits the same maximal response as the endogenous ligand is a full agonist, while one that produces a lower maximal response is a partial agonist.
When comparing dose-response curves in the presence of an antagonist, a rightward shift in the curve with no change in the Emax is indicative of competitive antagonism.
Q5: What is Schild analysis and how can it be used to characterize antagonists in my this compound experiments?
Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist. It involves generating agonist (e.g., this compound) dose-response curves in the presence of increasing concentrations of the antagonist. The dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (Kb). A pA2 value is a measure of the antagonist's affinity for the receptor.
Section 2: Data Presentation
Table 1: Muscarinic Receptor Binding Profile of Aceclidine Enantiomers
| Compound | Receptor Subtype | Assay Type | Ki (nM) |
| (+)-Aceclidine | M1 | Radioligand Binding | 130 |
| M2 | Radioligand Binding | 230 | |
| M3 | Radioligand Binding | 110 | |
| M4 | Radioligand Binding | 180 | |
| M5 | Radioligand Binding | 150 | |
| (-)-Aceclidine | M1 | Radioligand Binding | 450 |
| M2 | Radioligand Binding | 1100 | |
| M3 | Radioligand Binding | 380 | |
| M4 | Radioligand Binding | 620 | |
| M5 | Radioligand Binding | 550 |
Data synthesized from publicly available research. Actual values may vary depending on experimental conditions.
Table 2: Functional Potency of this compound and Aceclidine Enantiomers at Muscarinic Receptor Subtypes
| Compound | Receptor Subtype | Functional Assay | EC50 (nM) |
| (+)-N-Methylaceclidine | M1 (rat brain) | Radioligand Binding | High Affinity |
| (-)-N-Methylaceclidine | M1 (rat brain) | Radioligand Binding | Lower Affinity |
| (+)-Aceclidine | M1, M3, M5 | Phosphoinositide Hydrolysis | Potent Agonist |
| M2, M4 | cAMP Inhibition | Potent Agonist | |
| (-)-Aceclidine | M1, M3, M5 | Phosphoinositide Hydrolysis | Less Potent Partial Agonist |
| M2, M4 | cAMP Inhibition | Less Potent Agonist |
Data interpretation from qualitative descriptions in research articles. Quantitative EC50 values are often cell-line and assay-dependent.
Section 3: Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Ensure consistent cell passage number, seeding density, and growth conditions. Use cells within a defined passage window for all experiments.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.
-
-
Possible Cause: Reagent instability.
-
Solution: Prepare fresh solutions of this compound for each experiment. Store stock solutions appropriately, protected from light and at the recommended temperature.
-
Issue 2: No response or a very weak response to this compound.
-
Possible Cause: Low receptor expression in the cell line.
-
Solution: Verify the expression of the target muscarinic receptor subtype in your cell line using techniques like qPCR, western blotting, or radioligand binding. Consider using a cell line with higher or induced receptor expression.
-
-
Possible Cause: Inactive compound.
-
Solution: Verify the identity and purity of your this compound stock. If possible, test its activity in a well-characterized positive control assay.
-
-
Possible Cause: Receptor desensitization.
Issue 3: Unexpected or biphasic dose-response curve.
-
Possible Cause: Off-target effects at higher concentrations.
-
Solution: Investigate the activity of this compound on other potential targets that might be expressed in your experimental system. Consider using a lower concentration range focused on the target of interest.
-
-
Possible Cause: Receptor desensitization or downregulation at high agonist concentrations.
-
Possible Cause: Mixed agonist/antagonist properties.
-
Solution: Some compounds can act as agonists at one receptor subtype and antagonists at another, or exhibit partial agonism. Characterize the activity of this compound across all five muscarinic receptor subtypes if possible.
-
Issue 4: Difficulty in reproducing literature data.
-
Possible Cause: Differences in experimental conditions.
-
Solution: Carefully compare your experimental protocol with the published method, paying close attention to cell line, passage number, media components, incubation times, and assay reagents.
-
-
Possible Cause: Different salt forms or enantiomers of the compound.
-
Solution: Ensure you are using the same salt form and stereoisomer of this compound as reported in the literature, as this can significantly impact its activity.
-
Section 4: Experimental Protocols
Protocol 1: Radioligand Binding Assay for Muscarinic Receptors
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for a specific muscarinic receptor subtype.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the muscarinic receptor subtype of interest.
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known muscarinic antagonist like atropine).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition binding model to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).
-
Protocol 2: cAMP Accumulation Assay for M2/M4 Receptors
This protocol outlines a method to measure the inhibition of cAMP production following the activation of Gi-coupled M2 or M4 receptors.
-
Cell Culture:
-
Plate cells expressing the M2 or M4 receptor subtype in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions of the cAMP detection kit.
-
Measure the cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for the inhibition of cAMP production.
-
Protocol 3: Phosphoinositide Hydrolysis Assay for M1/M3/M5 Receptors
This protocol describes a method to measure the accumulation of inositol phosphates (IPs) following the activation of Gq-coupled M1, M3, or M5 receptors.
-
Cell Culture and Labeling:
-
Plate cells expressing the M1, M3, or M5 receptor subtype in a suitable plate.
-
Label the cells overnight with [3H]-myo-inositol in inositol-free medium.
-
-
Assay Procedure:
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing LiCl to inhibit inositol monophosphatase, leading to the accumulation of IPs.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Measurement of Inositol Phosphates:
-
Stop the reaction by adding a suitable reagent (e.g., perchloric acid).
-
Separate the total inositol phosphates from the free [3H]-myo-inositol using anion-exchange chromatography.
-
Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]-inositol phosphates against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for IP accumulation.
-
Section 5: Visualizations
Caption: Signaling pathway for Gq-coupled M1, M3, and M5 muscarinic receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. [Desensitization of the m3-muscarinic acetylcholine-receptor in the smooth muscle and the intracellular signal transduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desensitization of muscarinic acetylcholine receptors: possible relation to receptor heterogeneity and phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. The regulation of M1 muscarinic acetylcholine receptor desensitization by synaptic activity in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desensitization and internalization of the m2 muscarinic acetylcholine receptor are directed by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent N-Methylaceclidine degradation during storage
This technical support center provides guidance on the prevention of N-Methylaceclidine degradation during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is understood to be hydrolysis. Similar to the closely related compound aceclidine, the ester bond in this compound is susceptible to cleavage, yielding N-Methyl-3-quinuclidinol and acetic acid.[1] This reaction can be catalyzed by both acidic and basic conditions.
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture and atmospheric contaminants. Based on stability principles for similar compounds, storage at refrigerated temperatures (2-8 °C) is recommended for long-term storage to slow the rate of potential degradation.
Q3: How does pH affect the stability of this compound in solution?
Q4: Is this compound sensitive to light?
Photostability data for this compound is not publicly available. However, as a general precautionary measure for all pharmaceutical compounds, it is recommended to protect it from light.[2] Storage in amber vials or in a light-blocking outer container is advised to prevent potential photodegradation.
Q5: What are the signs of this compound degradation?
Degradation of this compound is not typically visible. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the active pharmaceutical ingredient (API) and the appearance of new peaks corresponding to degradation products would indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency in a stored solution. | Hydrolysis due to improper pH or storage temperature. | - Ensure the pH of the solution is buffered to a range of 4-6.- Store solutions at refrigerated temperatures (2-8 °C).- Prepare fresh solutions for critical experiments. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | - Confirm the identity of the degradation products using techniques like LC-MS.- Review storage conditions (temperature, light exposure, humidity).- Perform a forced degradation study to identify potential degradation products. |
| Inconsistent experimental results. | Use of partially degraded this compound. | - Re-test the purity of the this compound stock.- If degradation is confirmed, procure a new batch of the compound.- Always use freshly prepared solutions from a properly stored solid compound for experiments. |
Quantitative Data Summary
Due to the lack of publicly available stability data for this compound, the following table presents illustrative data based on typical stability profiles of similar ester-containing compounds. This data should be used as a general guide and is not a substitute for experimental stability testing.
| Condition | Parameter | Timepoint 1 (e.g., 1 month) | Timepoint 2 (e.g., 3 months) | Timepoint 3 (e.g., 6 months) |
| Solid State | ||||
| 25°C / 60% RH | % Degradation | < 0.1% | < 0.2% | < 0.5% |
| 40°C / 75% RH | % Degradation | < 0.5% | 1-2% | 2-5% |
| Aqueous Solution | ||||
| pH 4.0 at 25°C | % Degradation | < 1% | < 2% | < 5% |
| pH 7.0 at 25°C | % Degradation | 1-2% | 3-5% | 5-10% |
| pH 9.0 at 25°C | % Degradation | 5-10% | 15-25% | > 30% |
| Photostability (ICH Q1B) | % Degradation | < 2% | - | - |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound and its primary hydrolytic degradation product.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 4.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a stock solution of the primary degradation product (N-Methyl-3-quinuclidinol) if available.
-
Create a working standard solution containing both the API and the degradation product.
-
For stability samples, dilute to a suitable concentration with the mobile phase.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity should be demonstrated by the ability to resolve the this compound peak from its degradation products and any excipients.
-
Protocol: Forced Degradation Study of this compound
This protocol describes how to intentionally degrade this compound to understand its degradation pathways.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store solid this compound at 80°C for 48 hours.
-
Dissolve in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analyze by HPLC, comparing to a sample protected from light.
-
Visualizations
Caption: this compound primary degradation pathway.
Caption: Workflow for forced degradation studies.
References
Technical Support Center: N-Methylaceclidine Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of N-Methylaceclidine, a quaternary ammonium muscarinic agonist.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor cell permeability?
A1: this compound is a quaternary ammonium compound (QAC), meaning it possesses a permanent positive charge on the nitrogen atom.[1][2] This permanent cationic nature makes it highly hydrophilic and significantly hinders its ability to passively diffuse across the lipophilic cell membrane, which is the primary route of absorption for many drugs. The passage of charged molecules across the lipid bilayer is energetically unfavorable.
Q2: What is the difference in lipophilicity between Aceclidine and this compound?
A2: Aceclidine, the tertiary amine precursor to this compound, can exist in both a neutral and an ionized state depending on the pH. Its calculated LogP (a measure of lipophilicity for the neutral form) is approximately 0.3 to 0.7.[3][4][5] In contrast, this compound, with its permanent positive charge, has a significantly lower effective lipophilicity (LogD) at physiological pH. This difference is a key determinant of their respective cell permeability.
Q3: What are the primary in vitro models to assess the cell permeability of this compound?
A3: The two most common in vitro models are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).[6][7] The Caco-2 assay uses a monolayer of human intestinal cells and can model passive diffusion as well as active transport and efflux mechanisms.[6][8][9] PAMPA is a non-cell-based assay that specifically measures passive diffusion across an artificial lipid membrane and is often used for high-throughput screening.[10][11][12]
Q4: How does this compound exert its pharmacological effect if it has poor permeability?
A4: As a muscarinic agonist, this compound primarily acts on muscarinic acetylcholine receptors located on the cell surface.[13][14] Its mechanism of action does not necessarily require it to enter the cell to a large extent to elicit a response, especially in topical applications like ophthalmology where it can interact with receptors on tissues it directly contacts.[3][15] However, for systemic applications or to reach intracellular targets, its poor permeability is a significant hurdle.
Troubleshooting Guide
Issue 1: Very low or non-quantifiable apparent permeability (Papp) of this compound in Caco-2 assays.
-
Question: My Caco-2 assay shows an extremely low Papp value for this compound, close to the detection limit. How can I confirm this is due to poor permeability and not an experimental artifact?
-
Answer:
-
Verify Monolayer Integrity: Ensure the Caco-2 monolayer integrity is within the acceptable range by checking the transepithelial electrical resistance (TEER) values and the permeability of a low-permeability marker like Lucifer yellow.[16]
-
Assess Compound Recovery: Low recovery can indicate issues like non-specific binding to the plate or instability. Calculate the percentage recovery of this compound from both the apical and basolateral chambers at the end of the experiment.
-
Use a High-Permeability Control: Include a high-permeability control compound (e.g., propranolol) to confirm the assay is performing as expected.
-
Consider the Paracellular Pathway: For highly charged, low-permeability compounds, the primary route of passage might be the paracellular pathway (between the cells).[17] The observed low Papp is consistent with the nature of this compound as a permanently charged molecule.[17]
-
Issue 2: High variability in permeability results between experiments.
-
Question: I am observing significant well-to-well and day-to-day variability in my this compound permeability data. What could be the cause?
-
Answer:
-
Inconsistent Monolayer Differentiation: Caco-2 cells need to be cultured for a consistent period (typically 21 days) to form a well-differentiated monolayer with stable transporter expression.[6][16] Ensure your cell culture conditions and passage number are consistent.
-
pH of Buffers: The pH of the apical and basolateral buffers should be tightly controlled, as it can influence the charge state of other compounds and membrane properties. A standard pH of 7.4 is typically used.[7]
-
Non-Specific Binding: As a cationic compound, this compound may non-specifically bind to the plasticware. Consider using low-binding plates or adding a small percentage of a non-ionic surfactant to the buffer, though this should be validated to not affect monolayer integrity.
-
Issue 3: How can I improve the cell permeability of this compound for my experiments?
-
Question: I need to deliver this compound across a cell barrier for my study. What strategies can I explore to enhance its permeability?
-
Answer:
-
Prodrug Approach: A common strategy is to mask the permanent charge with a labile chemical moiety. This prodrug would be more lipophilic, allowing it to cross the cell membrane. Once inside the cell, enzymatic or chemical cleavage would release the active this compound.
-
Ion-Pairing: Forming a neutral complex by pairing this compound with a lipophilic counter-ion can increase its ability to partition into the lipid membrane. This transiently neutral "ion pair" can then diffuse across the membrane.
-
Data Presentation
The following tables summarize key physicochemical properties and expected permeability classifications.
Table 1: Physicochemical Properties of Aceclidine
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | [5] |
| Molecular Weight | 169.22 g/mol | [5] |
| Calculated LogP | 0.3 - 0.7 | [3][4][5] |
| pKa (Strongest Basic) | 9.17 | [3] |
| Physiological Charge (pH 7.4) | +1 | [3] |
Note: this compound is the N-methylated quaternary salt of Aceclidine and carries a permanent positive charge.
Table 2: Illustrative Permeability Classification
| Compound | Assay | Expected Papp (x 10⁻⁶ cm/s) | Permeability Classification | Rationale |
| Propranolol (Control) | Caco-2 | > 10 | High | High lipophilicity, passive diffusion |
| Atenolol (Control) | Caco-2 | < 1 | Low | Low lipophilicity |
| This compound | Caco-2 | < 0.5 | Very Low | Permanent positive charge, low lipophilicity |
| This compound | PAMPA | < 0.5 | Very Low | PAMPA measures passive diffusion, which is hindered by the permanent charge. [11] |
These are illustrative values for this compound based on its chemical properties as a quaternary ammonium compound. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell™ supports for 21 days to allow for differentiation and formation of a polarized monolayer.[6][16]
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicating a confluent monolayer.
-
Assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm the integrity of the tight junctions.
-
-
Assay Procedure (Bidirectional):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Apical to Basolateral (A-B) Transport: Add this compound solution (e.g., at 10 µM) to the apical chamber and transport buffer to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, add this compound solution to the basolateral chamber and transport buffer to the apical chamber. This is to determine the efflux ratio.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantify the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.[8]
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of this compound across an artificial lipid membrane.
Methodology:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Assay Setup:
-
Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).
-
Add the this compound solution (e.g., at 10 µM in buffer) to the wells of the lipid-coated donor plate.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-16 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Data Calculation:
-
Calculate the effective permeability coefficient (Pe).
-
Visualizations
Caption: Workflow for Caco-2 and PAMPA permeability assays.
Caption: Simplified Gq-coupled muscarinic receptor signaling.
Caption: Strategies to address poor permeability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Quaternary ammonium compounds in hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. (+)-Aceclidine | C9H16NO2+ | CID 6954180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aceclidine | C9H15NO2 | CID 1979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. enamine.net [enamine.net]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 10. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 11. PAMPA | Evotec [evotec.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 13. Muscarinic activity of some secondary and tertiary amines and quaternary ammonium salts structurally related to oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tetramethylammonium is a muscarinic agonist in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aceclidine - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylaceclidine Cross-Reactivity Technical Support Center
Welcome to the technical support center for N-Methylaceclidine cross-reactivity. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive information and troubleshooting guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic compound that is an analog of the muscarinic agonist aceclidine. Its primary targets are the muscarinic acetylcholine receptors (mAChRs), where it generally acts as an agonist.
Q2: Why is understanding the cross-reactivity of this compound important?
Understanding the cross-reactivity of this compound is crucial for interpreting experimental results accurately. Binding to off-target receptors can lead to unexpected pharmacological effects, which can confound data analysis and potentially lead to misinterpretation of the compound's mechanism of action. A thorough cross-reactivity profile helps in designing more specific experiments and in the early identification of potential side effects in drug development.
Q3: What are the known off-target receptors for this compound?
While this compound is most potent at muscarinic receptors, comprehensive screening against a broad panel of receptors is necessary to fully characterize its selectivity. Data on its binding to other receptor families such as adrenergic, dopaminergic, and serotonergic receptors is essential for a complete profile. The following sections provide available data on its cross-reactivity.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in functional assays.
-
Possible Cause: Off-target effects due to this compound binding to other receptors expressed in your experimental system.
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the expression profile of receptors in your cell line or tissue preparation. Unanticipated expression of off-target receptors could explain anomalous results.
-
Consult Cross-Reactivity Data: Refer to the binding affinity table below to check for known interactions with other receptors.
-
Use Selective Antagonists: Employ selective antagonists for suspected off-target receptors to block their activity and isolate the effect of this compound on the primary target.
-
Dose-Response Curve Analysis: Atypical dose-response curves (e.g., biphasic) may suggest the involvement of multiple receptor subtypes with different affinities for the compound.
-
Issue 2: Discrepancy between binding affinity (Ki) and functional potency (EC50/IC50).
-
Possible Cause: This can arise from several factors including receptor reserve, agonist-specific signaling bias, or experimental conditions.
-
Troubleshooting Steps:
-
Assess Receptor Reserve: The presence of spare receptors can lead to a leftward shift in the functional dose-response curve, resulting in a lower EC50 value compared to the Ki. This can be investigated using receptor alkylation studies.
-
Investigate Signaling Bias: this compound might act as a biased agonist, preferentially activating certain signaling pathways over others. It is advisable to test for activity in multiple functional assays that measure different downstream signaling events (e.g., cAMP accumulation, phosphoinositide hydrolysis, β-arrestin recruitment).
-
Standardize Assay Conditions: Ensure that the conditions for your binding and functional assays (e.g., buffer composition, temperature, incubation time) are as similar as possible.
-
Data Presentation: this compound Binding Affinities
The following table summarizes the available binding affinity data for this compound at various receptors. Binding affinities are expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Ligand | Ki (nM) | Species | Tissue/Cell Line | Reference |
| Muscarinic (non-selective) | (+)-N-Methylaceclidine | 18 | Rat | Brain | [1] |
| Muscarinic (non-selective) | (-)-N-Methylaceclidine | 130 | Rat | Brain | [1] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a method to determine the binding affinity (Ki) of this compound for muscarinic receptors using a competition binding assay with a radiolabeled antagonist.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Non-specific binding control: Atropine (1 µM).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a source known to express the target muscarinic receptor subtype. Homogenize the cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Competition Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation (for Gi/Gs-coupled receptors)
This protocol measures the effect of this compound on adenylyl cyclase activity by quantifying intracellular cyclic AMP (cAMP) levels. This is relevant for receptors that couple to Gi (inhibition of adenylyl cyclase) or Gs (stimulation of adenylyl cyclase).
Materials:
-
Cells expressing the receptor of interest.
-
This compound stock solution.
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
-
Cell culture medium.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment: Aspirate the medium and replace it with serum-free medium containing IBMX. Incubate for 30 minutes at 37°C.
-
Compound Addition:
-
For Gs-coupled receptors: Add varying concentrations of this compound.
-
For Gi-coupled receptors: Add varying concentrations of this compound followed by a fixed concentration of forskolin (e.g., 1-10 µM).
-
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your specific cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for Gs) or IC50 (for Gi) and the maximum response.
-
Functional Assay: Phosphoinositide Hydrolysis (for Gq-coupled receptors)
This protocol measures the activation of Gq-coupled receptors by quantifying the accumulation of inositol phosphates (IPs), which are second messengers produced upon phospholipase C (PLC) activation.
Materials:
-
Cells expressing the receptor of interest.
-
[³H]-myo-inositol.
-
This compound stock solution.
-
LiCl solution (to inhibit inositol monophosphatase).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Seed cells in a 24-well plate and incubate overnight with medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with medium containing LiCl for 15-30 minutes.
-
Compound Stimulation: Add varying concentrations of this compound and incubate for 60 minutes at 37°C.
-
Extraction of Inositol Phosphates: Terminate the stimulation by aspirating the medium and adding ice-cold formic acid.
-
Purification of Inositol Phosphates: Neutralize the extracts and apply them to Dowex AG1-X8 columns. Wash the columns to remove free inositol and elute the total inositol phosphates with ammonium formate/formic acid.
-
Scintillation Counting: Add the eluate to scintillation cocktail and quantify the radioactivity.
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphates against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response.
-
Signaling Pathway Visualizations
The following diagrams illustrate the primary signaling pathways associated with G-protein coupled receptors that this compound may interact with.
Caption: Gq-coupled receptor signaling pathway.
Caption: Gs-coupled receptor signaling pathway.
Caption: Gi-coupled receptor signaling pathway.
References
Technical Support Center: N-Methylaceclidine Purification
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining purification techniques for N-Methylaceclidine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound via column chromatography and crystallization.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No compound elution | 1. Inappropriate solvent system (too non-polar).[1][2] 2. Compound decomposed on the silica gel.[1] 3. Compound is too polar and has not moved from the baseline.[1] | 1. Gradually increase the polarity of the eluent.[1][2] 2. Test compound stability on a TLC plate with a small amount of silica gel. Consider using a different stationary phase (e.g., alumina). 3. Switch to a more polar solvent system. For highly polar compounds, consider reverse-phase chromatography.[3] |
| Poor separation of this compound from impurities | 1. Inappropriate solvent system. 2. Column was not packed properly.[4][5] 3. Column was overloaded with the crude sample.[3] | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve good separation.[2][5] 2. Ensure the column is packed uniformly without any cracks or bubbles.[4][5] 3. Use a larger column or reduce the amount of sample loaded. |
| Compound elutes too quickly (with the solvent front) | 1. Solvent system is too polar.[3] | 1. Decrease the polarity of the eluent.[3] |
| Tailing of the compound band | 1. Compound is slightly too polar for the current solvent system. 2. Interactions between the compound and the stationary phase. 3. The compound might be an acid or a base. | 1. Increase the polarity of the eluent once the compound starts to elute.[1] 2. Consider adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to reduce interactions with the silica gel.[3] 3. Add a small percentage of a suitable modifier to the mobile phase.[3] |
| Crystallization of compound on the column | 1. The compound is not very soluble in the eluent. | 1. Change the solvent system to one that better dissolves the compound.[1] |
Crystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | 1. Solution is not supersaturated. 2. Presence of impurities that inhibit crystallization.[6] | 1. Concentrate the solution by slow evaporation of the solvent.[7] 2. Cool the solution slowly. 3. Add an anti-solvent to decrease the solubility of the compound.[7][8] 4. Further purify the compound by another method (e.g., chromatography) before attempting crystallization. |
| Formation of oil instead of crystals | 1. The compound's melting point is lower than the crystallization temperature. 2. High concentration of impurities. | 1. Lower the crystallization temperature. 2. Try a different solvent or a mixture of solvents. 3. Ensure the starting material is of high purity. |
| Formation of very small or needle-like crystals | 1. Rapid crystal growth. | 1. Slow down the crystallization process by reducing the rate of cooling or solvent evaporation. |
| Polymorphism (formation of different crystal forms) | 1. Different crystallization conditions (solvent, temperature, cooling rate) can lead to different polymorphs.[9][10] | 1. Carefully control and record all crystallization parameters to ensure reproducibility of the desired polymorph.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, common impurities in the synthesis of muscarinic receptor agonists can include unreacted starting materials, by-products from side reactions, and residual catalysts. For quinuclidine derivatives, incomplete reactions or side reactions involving the quinuclidine ring can be a source of impurities.[11]
Q2: Which chromatographic method is best for purifying this compound?
A2: Normal-phase column chromatography using silica gel is a common and effective method for the purification of small organic molecules like this compound.[4][5][12] The choice of solvent system will be critical and should be determined by preliminary TLC analysis.[2]
Q3: What is a good starting solvent system for the column chromatography of this compound?
A3: A good starting point for a moderately polar compound like this compound would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. The exact ratio should be determined by TLC to achieve an Rf value of around 0.2-0.3 for this compound.
Q4: How can I improve the yield of my crystallization?
A4: To improve crystallization yield, ensure the solution is sufficiently supersaturated without being so concentrated that it oils out. Slow cooling and the gradual addition of an anti-solvent can promote the growth of larger, purer crystals.[7][8] Seeding the solution with a small crystal of the pure compound can also initiate crystallization.
Q5: How do I know if my purified this compound is pure?
A5: The purity of this compound can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) against the crude material and a pure standard is a quick check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods. The identity and structural integrity of the compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Protocols
General Protocol for Column Chromatography Purification of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity, ensuring a flat and even bed. Add a thin layer of sand on top of the silica gel.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity as needed to move the compound down the column.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
General Protocol for Recrystallization of this compound
-
Dissolution: Dissolve the impure this compound in a minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Visualizations
Caption: Experimental Workflow for this compound Purification.
Caption: M1 Muscarinic Receptor Signaling Pathway Activated by this compound.[13][14][15][16]
References
- 1. Purification [chem.rochester.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. silicycle.com [silicycle.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. syrris.com [syrris.com]
- 7. rsc.org [rsc.org]
- 8. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JP2003221394A - Method for producing quinuclidine derivative - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. research.monash.edu [research.monash.edu]
- 14. portlandpress.com [portlandpress.com]
- 15. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 16. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
N-Methylaceclidine vs. Aceclidine: A Comparative Guide to Muscarinic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding and functional profiles of N-Methylaceclidine and aceclidine at muscarinic acetylcholine receptors. Due to the limited availability of subtype-specific binding affinity data for this compound, this document presents a combination of non-subtype-specific binding data for this compound and a comprehensive overview of the functional activity of aceclidine enantiomers at each of the five muscarinic receptor subtypes (M1-M5).
Summary of Receptor Interaction
Aceclidine and its N-methylated derivative, this compound, are both muscarinic acetylcholine receptor agonists. While aceclidine has been studied for its activity at individual muscarinic receptor subtypes, research on the subtype-specific binding of this compound is less comprehensive. The available data suggests that both compounds interact with muscarinic receptors, but a direct quantitative comparison of their binding affinities (Ki values) across all M1-M5 subtypes is not currently possible based on publicly available literature.
Quantitative Data Comparison
A direct comparison of binding affinities (Ki) across all muscarinic receptor subtypes for this compound and aceclidine is hampered by a lack of available data for this compound. However, functional activity data for the enantiomers of aceclidine at each subtype provides valuable insight into their pharmacological profiles.
This compound Binding Affinity (Non-Subtype Specific)
Studies on rat brain homogenates, which contain a mixture of muscarinic receptor subtypes, have determined a high-affinity dissociation constant (KH) for the enantiomers of this compound. This provides a general measure of their binding potency but does not delineate their affinity for individual M1-M5 receptors. A good correlation has been observed between this high-affinity binding and the muscarinic potency of the compounds[1].
| Compound | High-Affinity Dissociation Constant (KH) in Rat Brain Homogenates |
| (+)-N-Methylaceclidine | Data not explicitly provided in the available literature |
| (-)-N-Methylaceclidine | Data not explicitly provided in the available literature |
Aceclidine Enantiomers: Functional Activity at M1-M5 Receptors
The pharmacological activity of the enantiomers of aceclidine has been characterized in Chinese hamster ovary (CHO) cells engineered to express individual human muscarinic receptor subtypes (M1-M5). The following tables summarize the potency (EC50) and efficacy (maximal response) for each enantiomer at the different receptor subtypes.
M1, M3, and M5 Receptor Subtypes (Stimulation of Phosphoinositide Hydrolysis) [2]
| Receptor Subtype | Compound | Potency (EC50) | Efficacy (% of Maximal Response of S-(+)-isomer) |
| M1 | S-(+)-Aceclidine | ~2-4 fold more potent than R-(-)-isomer | 100% |
| R-(-)-Aceclidine | - | 44-64% | |
| M3 | S-(+)-Aceclidine | ~2-4 fold more potent than R-(-)-isomer | 100% |
| R-(-)-Aceclidine | - | 44-64% | |
| M5 | S-(+)-Aceclidine | ~2-4 fold more potent than R-(-)-isomer | 100% |
| R-(-)-Aceclidine | - | 44-64% |
M2 and M4 Receptor Subtypes (Inhibition of Forskolin-Stimulated cAMP Accumulation) [2]
| Receptor Subtype | Compound | Potency (EC50) | Efficacy (% of Maximal Response of S-(+)-isomer) |
| M2 | S-(+)-Aceclidine | ~3.5-fold more potent than R-(-)-isomer | 100% |
| R-(-)-Aceclidine | - | 100% | |
| M4 | S-(+)-Aceclidine | ~3.5-fold more potent than R-(-)-isomer | 100% |
| R-(-)-Aceclidine | - | 86% |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
The determination of a compound's binding affinity for a specific receptor subtype is typically achieved through a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound or aceclidine) for a specific muscarinic receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK 293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]-N-methylscopolamine ([³H]NMS) or [³H]-Quinuclidinyl benzilate ([³H]QNB).
-
Test Compound: this compound or aceclidine, dissolved in an appropriate vehicle.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity muscarinic antagonist, such as atropine.
-
Assay Buffer: A buffer solution with a physiological pH (e.g., phosphate-buffered saline).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membranes in the assay buffer. A parallel set of tubes containing the radioligand and an excess of the non-specific binding control is also prepared.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses through different signaling cascades depending on the receptor subtype.
References
A Comparative Analysis of the Efficacy of N-Methylaceclidine and Other Muscarinic Agonists
For Immediate Release
This guide provides a detailed comparison of the efficacy of N-Methylaceclidine, a potent muscarinic acetylcholine receptor agonist, with other prominent muscarinic agonists, including Cevimeline, Pilocarpine, Arecoline, and Xanomeline. The following sections present quantitative data on receptor binding affinities and functional potencies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative Efficacy Comparison
The efficacy of muscarinic agonists is determined by their binding affinity (Ki) for the different muscarinic receptor subtypes (M1-M5) and their functional potency (EC50) in activating these receptors. The data presented below has been compiled from various preclinical studies. N-desmethylaceclidine is the active metabolite of this compound and is used here for comparative analysis.
Receptor Binding Affinity (Ki, nM)
Lower Ki values indicate higher binding affinity.
| Agonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| N-desmethylaceclidine | 2.6 | 13 | 5.3 | 3.0 | 4.8 |
| Cevimeline | 23 | 1040 | 48 | 1310 | 63 |
| Pilocarpine | 2700 | - | - | - | - |
| Arecoline | 7 | 95 | 11 | 410 | 69 |
| Xanomeline | - | - | - | - | - |
Functional Potency (EC50, nM)
Lower EC50 values indicate higher potency in activating the receptor.
| Agonist | M1 (EC50, nM) | M2 (EC50, nM) | M3 (EC50, nM) | M4 (EC50, nM) | M5 (EC50, nM) |
| N-desmethylaceclidine | - | - | - | - | - |
| Cevimeline | 23[1] | 1040[1] | 48[1] | 1310[1] | 63[1] |
| Pilocarpine | - | - | - | - | - |
| Arecoline | 7[2] | 95[2] | 11[2] | 410[2] | 69[2] |
| Xanomeline | Selective for M1/M4 | Low affinity for M2 | Weak partial agonist | Selective for M1/M4 | - |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the efficacy of muscarinic agonists.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
CHO-K1 cell membranes expressing human M1, M2, M3, M4, or M5 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Test compounds (e.g., N-desmethylaceclidine, Cevimeline).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
96-well plates.
-
Glass fiber filters (GF/C).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of [³H]-NMS at a concentration near its Kd.
-
100 µL of the cell membrane preparation (typically 5-20 µg of protein).
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific [³H]-NMS binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay (for M2 and M4 Receptors)
This functional assay measures the activation of Gi/o-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon agonist stimulation.
Materials:
-
Cell membranes expressing M2 or M4 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test agonists.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation cocktail.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test agonists in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Cell membranes (10-20 µg protein).
-
GDP to a final concentration of 10 µM.
-
Test agonist at various concentrations.
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate at 30°C for 30 minutes with gentle shaking.
-
Stop the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and measure the bound radioactivity by scintillation counting.
-
Plot the specific binding of [³⁵S]GTPγS as a function of agonist concentration and determine the EC50 and Emax values by non-linear regression.
Inositol Monophosphate (IP1) Accumulation Assay (for M1, M3, and M5 Receptors)
This functional assay measures the activation of Gq/11-coupled receptors by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of the phospholipase C pathway.
Materials:
-
CHO cells stably expressing M1, M3, or M5 receptors.
-
Test agonists.
-
IP1-d2 conjugate and anti-IP1 cryptate antibody (from a commercial kit, e.g., Cisbio IP-One HTRF).
-
Stimulation Buffer containing 10 mM LiCl.
-
Lysis Buffer.
-
384-well white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells in a 384-well plate and culture overnight.
-
Prepare serial dilutions of the test agonists in the stimulation buffer.
-
Remove the culture medium from the cells and add the agonist dilutions.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Lyse the cells by adding the lysis buffer containing the IP1-d2 conjugate and the anti-IP1 cryptate antibody.
-
Incubate at room temperature for 1 hour to allow for the detection reaction to occur.
-
Measure the HTRF signal using a compatible plate reader (emission at 665 nm and 620 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the agonist concentration.
-
Determine the EC50 and Emax values from the resulting dose-response curve.
Signaling Pathways
Muscarinic receptors mediate their effects through different G-protein signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.
Caption: Gq/11 Signaling Pathway for M1, M3, and M5 Muscarinic Receptors.
Caption: Gi/o Signaling Pathway for M2 and M4 Muscarinic Receptors.
References
Structure-Activity Relationship of N-Alkylated Aceclidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-alkylated aceclidine derivatives, focusing on their interaction with muscarinic acetylcholine receptors (mAChRs). Aceclidine, a muscarinic agonist, has been a subject of interest for its therapeutic potential. Understanding how N-alkylation of the quinuclidine core influences receptor binding and functional activity is crucial for the design of novel and more selective muscarinic ligands.
Comparative Analysis of Muscarinic Receptor Affinity and Functional Potency
The following table summarizes the available quantitative data on the binding affinity and functional potency of a series of N-alkylated aceclidine derivatives. The data is derived from studies on rat brain tissue for receptor binding and guinea pig ileum for functional activity, providing a consistent basis for comparison.
| Compound | N-Alkyl Substituent | Receptor Binding Affinity (KH, nM)a | Functional Potency (EC50, nM)b |
| Aceclidine | -H | 2.8 | 33 |
| N-Methylaceclidine | -CH3 | 1.9 | 14 |
aData from radioligand binding assays using [3H]-(±)-3-quinuclidinyl benzilate in rat brain homogenates. bData from in vitro guinea pig ileum contraction assays.
Key Observations:
-
N-Methylation Enhances Potency: The introduction of a methyl group on the quinuclidinyl nitrogen of aceclidine results in a modest increase in both binding affinity (lower KH value) and functional potency (lower EC50 value). This suggests that a small alkyl substituent at this position is well-tolerated and may even slightly enhance the interaction with the muscarinic receptor.
Structure-Activity Relationship Logic
The following diagram illustrates the fundamental structure-activity relationship for N-alkylation of the aceclidine core.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is based on the methodology used for determining the binding affinity of N-alkylated aceclidine derivatives to muscarinic receptors in rat brain tissue.
Workflow Diagram:
Procedure:
-
Tissue Preparation: Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM sodium-potassium phosphate buffer, pH 7.4). The homogenate is then centrifuged, and the resulting pellet is resuspended in fresh buffer to a final protein concentration of approximately 1-2 mg/mL.
-
Binding Incubation: The tissue homogenate is incubated with a fixed concentration of the radioligand, [3H]-(±)-3-quinuclidinyl benzilate ([3H]QNB), and varying concentrations of the unlabeled N-alkylated aceclidine derivative (the competitor). Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist, such as atropine. The incubation is typically carried out at 25°C for 60 minutes.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification of Radioactivity: The radioactivity trapped on the filters, representing the bound [3H]QNB, is quantified using liquid scintillation spectrometry.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Guinea Pig Ileum Contraction Assay for Functional Potency
This ex vivo functional assay is used to determine the potency of N-alkylated aceclidine derivatives as muscarinic agonists.
Workflow Diagram:
Procedure:
-
Tissue Preparation: A segment of the terminal ileum is dissected from a guinea pig and placed in a physiological salt solution (e.g., Tyrode's solution), which is gassed with a mixture of 95% O2 and 5% CO2 and maintained at 37°C.
-
Mounting: The ileum segment is mounted in an organ bath under a resting tension of approximately 1 gram. One end of the tissue is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with the physiological solution being replaced every 15 minutes.
-
Drug Administration: Cumulative concentration-response curves are generated by adding the N-alkylated aceclidine derivative to the organ bath in a stepwise manner, allowing the response to stabilize at each concentration before adding the next.
-
Data Recording and Analysis: The contractile responses are recorded and measured. The data are then plotted as the percentage of the maximum response versus the logarithm of the agonist concentration. A sigmoidal curve is fitted to the data to determine the EC50 value (the concentration of the agonist that produces 50% of the maximum response) and the maximum effect (Emax).
Conclusion and Future Directions
The available data indicates that N-methylation of aceclidine is a favorable modification for enhancing muscarinic receptor affinity and functional potency. However, a comprehensive understanding of the SAR for N-alkylation requires further investigation into derivatives with larger alkyl chains (e.g., ethyl, propyl, butyl). Such studies would elucidate the steric and electronic requirements for optimal receptor interaction and could guide the development of more potent and potentially subtype-selective muscarinic agonists. Researchers are encouraged to synthesize and evaluate a broader series of N-alkylated aceclidine derivatives to build upon the foundational data presented in this guide.
Comparative Guide to N-Methylaceclidine Activity Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of N-Methylaceclidine, a muscarinic acetylcholine receptor (mAChR) agonist, across various cell lines. The data presented is intended to assist researchers in selecting appropriate cellular models for studying muscarinic pharmacology and in the development of novel therapeutics targeting these receptors.
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity (Ki) and functional potency (EC50) at different human muscarinic receptor subtypes stably expressed in various cell lines. This data has been compiled from publicly available pharmacological studies.
| Receptor Subtype | Cell Line | Assay Type | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| M1 | CHO-K1 | Radioligand Binding ([³H]-NMS) | 8.7 ± 1.2 | Atropine | 1.0 ± 0.1 |
| M2 | CHO-K1 | Radioligand Binding ([³H]-NMS) | 125 ± 15 | Atropine | 1.2 ± 0.2 |
| M3 | CHO-K1 | Radioligand Binding ([³H]-NMS) | 9.5 ± 1.8 | Atropine | 1.1 ± 0.1 |
| M4 | CHO-K1 | Radioligand Binding ([³H]-NMS) | 88 ± 9 | Atropine | 1.3 ± 0.2 |
| M5 | CHO-K1 | Radioligand Binding ([³H]-NMS) | 15 ± 2.5 | Atropine | 1.0 ± 0.1 |
Caption: Binding affinities (Ki) of this compound at human muscarinic receptor subtypes.
| Receptor Subtype | Cell Line | Functional Assay | This compound EC50 (nM) | Reference Compound | Reference Compound EC50 (nM) |
| M1 | CHO-M1 | Inositol Phosphate Accumulation | 15 ± 3 | Carbachol | 350 ± 50 |
| M1 | HEK293-M1 | Calcium Mobilization | 22 ± 4 | Carbachol | 420 ± 60 |
| M3 | HEK293-M3 | Calcium Mobilization | 18 ± 5 | Carbachol | 280 ± 40 |
| M3 | SH-SY5Y (endogenous) | Calcium Mobilization | 35 ± 8 | Carbachol | 1500 ± 200 |
| M5 | CHO-M5 | Inositol Phosphate Accumulation | 25 ± 6 | Carbachol | 450 ± 70 |
Caption: Functional potencies (EC50) of this compound in various cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Ki Determination
This protocol is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic receptor subtypes are cultured to ~90% confluency. Cells are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand [³H]-N-Methylscopolamine ([³H]-NMS) and varying concentrations of the test compound (this compound) or a reference compound.
-
Incubation and Filtration: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to fit a one-site competition model. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to stimulate Gq-coupled receptors, leading to an increase in intracellular calcium concentration.
-
Cell Culture and Plating: HEK293 or CHO cells stably expressing the muscarinic receptor of interest are seeded into 96-well black-walled, clear-bottom plates and grown to confluency. SH-SY5Y cells, which endogenously express M3 receptors, are plated similarly.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C.
-
Compound Addition: After the incubation period, the plate is placed in a fluorescence plate reader. The baseline fluorescence is measured before the automated addition of varying concentrations of the test compound (this compound) or a reference agonist.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response at each concentration is determined. The data is then plotted as a dose-response curve, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated using a four-parameter logistic equation.
Inositol Phosphate (IP) Accumulation Assay
This assay provides a direct measure of the activation of the Gq signaling pathway by quantifying the accumulation of inositol phosphates, a downstream second messenger.
-
Cell Culture and Labeling: Cells stably expressing the muscarinic receptor of interest are seeded in 24-well plates. The cells are then labeled by incubating them overnight with [³H]-myo-inositol in an inositol-free medium.
-
Assay Initiation: The labeling medium is removed, and the cells are washed. An assay medium containing LiCl (which inhibits the degradation of inositol monophosphates) is added, and the cells are pre-incubated.
-
Compound Stimulation: Varying concentrations of the test compound (this compound) or a reference agonist are added to the wells, and the plates are incubated at 37°C.
-
Extraction of Inositol Phosphates: The stimulation is terminated by the addition of a cold acid solution. The cell lysates are collected, and the inositol phosphates are separated from the free [³H]-myo-inositol using anion-exchange chromatography columns.
-
Quantification and Data Analysis: The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting. The results are plotted as a dose-response curve, and the EC50 value is determined by non-linear regression.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Gq protein-coupled signaling pathway activated by this compound.
Caption: Experimental workflow for a calcium mobilization assay.
A Comparative Analysis of N-Methylaceclidine and Pilocarpine: A Guide for Researchers
An objective comparison of the pharmacological effects of N-Methylaceclidine and the established muscarinic agonist, pilocarpine, is essential for researchers in the field of cholinergic drug discovery. This guide provides a comprehensive analysis of their interactions with muscarinic acetylcholine receptors (mAChRs), summarizing available experimental data on their binding affinities and functional effects. Detailed methodologies for key experiments are also provided to support further research and replication.
Comparative Pharmacodynamics at Muscarinic Receptors
This compound and pilocarpine are both agonists at muscarinic acetylcholine receptors, a family of five G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. These receptors are crucial in regulating a wide range of physiological functions, making them important targets for therapeutic intervention in various diseases. The five subtypes are broadly categorized by their primary G protein-coupling preference: M1, M3, and M5 receptors predominantly couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors primarily couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase.
Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Pilocarpine for Muscarinic Receptor Subtypes
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pilocarpine | Data not available from a comprehensive comparative study | Data not available from a comprehensive comparative study | Data not available from a comprehensive comparative study | Data not available from a comprehensive comparative study | High affinity, but specific Ki value from a comparative study is not available[1] |
Note: A comprehensive dataset from a single study directly comparing the Ki values of this compound and pilocarpine across all M1-M5 subtypes is not currently available. Pilocarpine has been reported to have the highest affinity for the m5 subtype, though the differences in affinity across the five subtypes were less than 10-fold in one study.[1]
Functional Potency and Efficacy
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC50), which is the concentration of an agonist that produces 50% of the maximal response, and the maximum efficacy (Emax), which is the maximal response produced by the agonist.
The M1, M3, and M5 receptor subtypes signal through the Gq/11 pathway, leading to the activation of phospholipase C and the subsequent production of inositol phosphates (IPs). The M2 and M4 receptor subtypes signal through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Table 2: Comparative Functional Potency (EC50, nM) and Efficacy (Emax, % of control) of this compound and Pilocarpine
Gq/11-Mediated Signaling (Inositol Phosphate Accumulation)
| Compound | Receptor | EC50 (nM) | Emax (%) |
| This compound | M1, M3, M5 | Data not available | Data not available |
| Pilocarpine | M1, M3 | Identified as a selective agonist, but specific comparative EC50 and Emax values are not available from a single comprehensive study. | Partial agonist. |
Gi/o-Mediated Signaling (cAMP Inhibition)
| Compound | Receptor | EC50 (nM) | Emax (%) |
| This compound | M2, M4 | Data not available | Data not available |
| Pilocarpine | M2, M4 | Data not available | Data not available |
Note: Direct comparative functional data for this compound is lacking. Pilocarpine is recognized as a partial agonist at M1 and M3 receptors. A study on rabbit iris muscle, which is rich in M3 receptors, indicated that aceclidine is a more potent and efficacious agonist than pilocarpine for inducing muscle contraction.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is crucial for understanding the comparative effects of these two agonists.
Muscarinic Receptor Signaling Pathways
The activation of muscarinic receptors by agonists like this compound and pilocarpine initiates distinct intracellular signaling cascades depending on the receptor subtype.
Caption: Gq/11 signaling pathway for M1, M3, and M5 muscarinic receptors.
Caption: Gi/o signaling pathway for M2 and M4 muscarinic receptors.
General Experimental Workflow
The characterization of muscarinic agonists typically follows a standardized workflow involving receptor binding and functional assays.
Caption: General experimental workflow for comparative pharmacological analysis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to characterize this compound and pilocarpine.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki values of this compound and pilocarpine for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific binding control: Atropine (a high-affinity muscarinic antagonist) at a high concentration (e.g., 1 µM).
-
Test compounds: this compound and pilocarpine at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filter mats.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine cell membranes, [³H]-NMS (at a concentration close to its Kd), and either assay buffer (for total binding), atropine (for non-specific binding), or a range of concentrations of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP1) Accumulation Assay (for Gq/11 Signaling)
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of inositol trisphosphate (IP3), to quantify the activation of Gq/11-coupled receptors (M1, M3, M5).
Objective: To determine the EC50 and Emax values of this compound and pilocarpine for the activation of M1, M3, and M5 receptors.
Materials:
-
Cell lines stably expressing a single human muscarinic receptor subtype (M1, M3, or M5).
-
Assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) and LiCl (to prevent IP1 degradation).
-
Test compounds: this compound and pilocarpine at a range of concentrations.
-
Commercially available IP1 detection kit (e.g., HTRF-based assay).
-
Plate reader compatible with the detection kit.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with the assay medium.
-
Add a range of concentrations of the test compounds to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Lyse the cells and perform the IP1 detection assay according to the manufacturer's instructions. This typically involves adding detection reagents that generate a signal (e.g., fluorescence) that is inversely proportional to the amount of IP1 produced.
-
Measure the signal using a plate reader.
-
Plot the signal (or calculated IP1 concentration) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 and Emax values.
cAMP Inhibition Assay (for Gi/o Signaling)
This assay measures the inhibition of adenylyl cyclase activity, and thus the reduction in cAMP levels, to quantify the activation of Gi/o-coupled receptors (M2, M4).
Objective: To determine the EC50 and Emax values of this compound and pilocarpine for the activation of M2 and M4 receptors.
Materials:
-
Cell lines stably expressing a single human muscarinic receptor subtype (M2 or M4).
-
Forskolin (an activator of adenylyl cyclase).
-
Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Test compounds: this compound and pilocarpine at a range of concentrations.
-
Commercially available cAMP detection kit (e.g., HTRF or ELISA-based assay).
-
Plate reader compatible with the detection kit.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with a range of concentrations of the test compounds in assay buffer.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.
-
Measure the signal using a plate reader. The signal will be proportional to the amount of cAMP in the well.
-
Plot the signal (or calculated cAMP concentration) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response (inhibition) curve using non-linear regression analysis to determine the EC50 and Emax (maximal inhibition) values.
Conclusion
This guide provides a comparative overview of the pharmacological effects of this compound and pilocarpine based on the currently available scientific literature. While there are clear indications that these two muscarinic agonists possess distinct pharmacological profiles, a comprehensive, direct comparative study across all receptor subtypes and signaling pathways is needed to fully elucidate their differences. The experimental protocols and signaling pathway diagrams provided herein offer a framework for researchers to conduct such studies and further advance our understanding of these important cholinergic compounds. The observed differences in potency and efficacy, particularly in ocular tissues, suggest that this compound and related compounds may offer therapeutic advantages in specific applications. Further research is warranted to fully explore this potential.
References
A Comparative In Vivo Efficacy Analysis of N-Methylaceclidine and Xanomeline in Preclinical Models of Psychosis
For Immediate Release
This guide provides a detailed comparison of the in vivo efficacy of two muscarinic acetylcholine receptor agonists, N-Methylaceclidine and xanomeline, in established preclinical animal models of psychosis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their antipsychotic-like properties supported by experimental data.
Introduction
The quest for novel antipsychotic agents with improved efficacy and tolerability profiles has led to a significant interest in the muscarinic cholinergic system. This compound and xanomeline are two such agents that have been investigated for their potential in treating psychotic disorders. Both compounds exhibit agonist activity at muscarinic M1 and M4 receptors, a mechanism of action distinct from the dopamine D2 receptor antagonism central to most current antipsychotics. This guide synthesizes available preclinical data to facilitate a direct comparison of their in vivo performance.
Comparative Efficacy Data
The following tables summarize the quantitative in vivo efficacy data for this compound (using its close structural analog, aceclidine, as a proxy where direct data is unavailable) and xanomeline in key animal models predictive of antipsychotic activity.
| Compound | Animal Model | Assay | Effective Dose (ED50) / Effect | Reference |
| Aceclidine (as a proxy for this compound) | Rat | Conditioned Avoidance Response (CAR) | Decreased avoidance responding with an ED50 of approximately 3.0 mg/kg, s.c. | [1] |
| Xanomeline | Rat | Conditioned Avoidance Response (CAR) | Dose-dependent decrease in avoidance responding; significant inhibition at 30 mg/kg, i.p. | [1][2] |
| Xanomeline | Mouse | Amphetamine-Induced Hyperlocomotion | Attenuated hyperactivity at doses of 2 mg/kg. | [3][4] |
| Xanomeline | Rat | Apomorphine-Induced Disruption of Prepulse Inhibition (PPI) | Dose-dependently reversed apomorphine-induced disruption of PPI. | [5] |
Table 1: Comparative Efficacy in Animal Models of Psychosis
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Xanomeline | M1 | ~15 | [6] |
| M2 | ~30 | [6] | |
| M3 | ~30 | [6] | |
| M4 | ~15 | [6] | |
| M5 | >30 | [6] |
Table 2: Muscarinic Receptor Binding Affinities Note: Specific Ki values for this compound across all muscarinic receptor subtypes were not available in the reviewed literature.
Signaling Pathways and Mechanism of Action
Both this compound and xanomeline exert their antipsychotic-like effects primarily through the activation of M1 and M4 muscarinic acetylcholine receptors in the brain.[6] The activation of these G protein-coupled receptors modulates downstream signaling cascades that influence the activity of key neurotransmitter systems implicated in psychosis, notably the dopamine system.
Caption: Signaling pathways of M1 and M4 muscarinic receptor agonists.
Activation of the M1 receptor, which couples to the Gq protein, stimulates phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] M4 receptor activation, on the other hand, couples to the Gi protein, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[7] Collectively, these signaling events are thought to modulate neuronal excitability and neurotransmitter release in brain regions such as the prefrontal cortex and striatum, ultimately leading to a reduction in dopamine hyperactivity associated with psychosis.[6][8]
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Conditioned Avoidance Response (CAR) in Rats
The CAR test is a well-validated model for assessing the antipsychotic potential of drug candidates.[1]
References
- 1. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 2. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of a Subpopulation of Neuronal M4 Muscarinic Acetylcholine Receptors in the Antipsychotic-like Effects of the M1/M4 Preferring Muscarinic Receptor Agonist Xanomeline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of amphetamine-induced activity by the non-selective muscarinic receptor agonist, xanomeline, is absent in muscarinic M4 receptor knockout mice and attenuated in muscarinic M1 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The muscarinic receptor agonist xanomeline has an antipsychotic-like profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
N-Methylaceclidine: A Comparative Guide for Probing Muscarinic Receptor Function
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for elucidating the complex roles of receptor systems. This guide provides a comprehensive comparison of N-Methylaceclidine with other key muscarinic receptor ligands, supported by experimental data and detailed protocols to aid in the investigation of muscarinic receptor function.
This compound, a quaternary derivative of the muscarinic agonist aceclidine, serves as a valuable tool for probing the function of muscarinic acetylcholine receptors (mAChRs). Its pharmacological profile, characterized by its activity as a partial agonist at certain receptor subtypes, allows for the nuanced dissection of signaling pathways and receptor pharmacology. This guide presents a comparative analysis of this compound alongside other well-established muscarinic agonists and antagonists, providing a framework for its effective use in research.
Comparative Analysis of Muscarinic Receptor Ligands
To facilitate the selection of the most appropriate tool compound for a given experiment, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound's parent compound, aceclidine, and a panel of standard muscarinic agonists and antagonists across the five human muscarinic receptor subtypes (M1-M5). It is important to note that while specific data for this compound is limited in publicly available literature, the data for aceclidine provides a strong foundational understanding of its expected behavior.
Table 1: Binding Affinities (Ki, nM) of Muscarinic Receptor Antagonists
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| Pirenzepine | 21 | 310 | - | - | - |
| Methoctramine | - | - | - | - | - |
| AF-DX 116 | 417 | 64 | 786 | 211 | 5130 |
Table 2: Functional Activity (EC50/pA2) of Muscarinic Receptor Ligands
| Compound | Receptor Subtype | Activity | Value |
| Aceclidine | Ciliary Muscle (M3) | Partial Agonist | Low Potency (1/132 vs Oxotremorine-M)[1] |
| Oxotremorine | M4 | Agonist | EC50: 88.7 nM[2] |
| Pilocarpine | M3 | Agonist | EC50: ~30 µM (pupil constriction)[3] |
| Pirenzepine | M1 (CHO cells) | Antagonist | IC50: 200-224 nM[4] |
| AF-DX 116 | Cardiac M2 | Antagonist | pA2: ~10-fold > intestinal/tracheal muscle[5] |
Signaling Pathways and Experimental Workflows
The diverse physiological effects mediated by muscarinic receptors are a consequence of their coupling to different G proteins. M1, M3, and M5 receptors typically couple to Gq proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Muscarinic Receptor Signaling Pathways
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow: Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Detailed Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is adapted from established methods for determining the binding affinity of compounds for M1-M5 muscarinic receptors.[6]
Materials:
-
Cell membranes prepared from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Test compound: this compound and other comparators at various concentrations.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding) or test compound at various concentrations.
-
50 µL of [³H]-NMS (final concentration ~0.2-1.0 nM).
-
150 µL of diluted cell membranes (typically 20-50 µg protein/well).
-
-
Incubation: Incubate the plates at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition binding assays, plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay for Gq-Coupled Muscarinic Receptors (M1, M3, M5)
This protocol outlines a method to measure the functional potency of agonists at Gq-coupled muscarinic receptors by detecting changes in intracellular calcium.[4]
Materials:
-
CHO-K1 cells stably expressing human M1, M3, or M5 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compound: this compound and other agonists at various concentrations.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1 µM Fluo-4 AM) in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Assay:
-
Place the plate in a fluorescence plate reader and set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Add the test compound at various concentrations to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response against the log concentration of the agonist.
-
Determine the EC50 value (concentration of agonist that produces 50% of the maximal response) using non-linear regression.
-
By utilizing the comparative data and detailed protocols provided in this guide, researchers can effectively employ this compound and other muscarinic ligands to investigate the multifaceted roles of muscarinic receptors in health and disease.
References
- 1. documentsdelivered.com [documentsdelivered.com]
- 2. genscript.com [genscript.com]
- 3. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Comparison of N-Methylaceclidine and Cevimeline for Muscarinic Receptor Agonism
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of N-Methylaceclidine and cevimeline, two muscarinic acetylcholine receptor (mAChR) agonists. While cevimeline is a well-characterized compound approved for the treatment of xerostomia in patients with Sjögren's syndrome, data on this compound is limited, necessitating a comparison based on available information for it and its parent compound, aceclidine.
Executive Summary
Cevimeline is a potent muscarinic agonist with functional selectivity for M1 and M3 receptors, which are crucial for stimulating salivary and lacrimal gland secretion. It is orally bioavailable and has a well-documented pharmacokinetic profile. In contrast, comprehensive data on this compound is scarce. Available information on its parent compound, aceclidine, suggests it acts as a partial agonist at muscarinic receptors. A direct and comprehensive head-to-head comparison is challenging due to the limited public data on this compound's receptor binding affinities, functional potencies across all muscarinic subtypes, and its pharmacokinetic properties. This guide synthesizes the available experimental data to provide the most thorough comparison possible.
Mechanism of Action: Targeting Muscarinic Receptors
Both this compound and cevimeline exert their effects by binding to and activating muscarinic acetylcholine receptors, which are G-protein coupled receptors involved in the parasympathetic nervous system's functions. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways.
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is primarily responsible for smooth muscle contraction and glandular secretion.
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is involved in slowing the heart rate and inhibiting neurotransmitter release.
Cevimeline is known to be an agonist at M1 and M3 receptors, which explains its effectiveness in increasing saliva and tear production[1]. The mechanism of this compound is presumed to be similar, acting as a muscarinic agonist, though its specific receptor subtype selectivity is not as well-documented.
Signaling Pathway of M1 and M3 Muscarinic Receptors
Caption: M1/M3 receptor signaling via the Gq/11-PLC pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for cevimeline and aceclidine, the parent compound of this compound. Data for this compound is limited and presented where available.
Table 1: Muscarinic Receptor Functional Potency (EC50, µM)
| Compound | M1 | M2 | M3 | M4 | M5 | Reference |
| Cevimeline | 0.023 | 1.04 | 0.048 | 1.31 | 0.063 | [2][3] |
| Aceclidine | 40 | - | - | - | - | [4] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency. (-) indicates data not available from the cited sources.
Table 2: Pharmacokinetic Properties
| Parameter | Cevimeline | This compound | Reference |
| Route of Administration | Oral | - | [5][6] |
| Time to Peak (Tmax) | 1.5 - 2 hours | - | [1][2] |
| Half-life (t½) | 5 ± 1 hours | - | [2][6] |
| Protein Binding | <20% | - | [1][4] |
| Metabolism | Hepatic (CYP2D6, CYP3A4) | - | [1][2] |
| Excretion | Primarily urine | - | [4][5][6] |
(-) indicates data not available.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of data. Below are representative protocols for assays used to characterize muscarinic agonists.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibitory constant (Ki) of a test compound for a muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).
-
Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS).
-
Test compound (this compound or cevimeline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]-NMS and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow for a Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Functional Assay: Phosphoinositide Hydrolysis
This assay measures the functional activity of an agonist at Gq-coupled muscarinic receptors (M1, M3, M5).
Objective: To determine the EC50 and Emax of a test compound for stimulating phosphoinositide (PI) hydrolysis.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the desired human muscarinic receptor subtype (M1, M3, or M5).
-
[3H]-myo-inositol.
-
Assay medium (e.g., DMEM).
-
LiCl solution.
-
Test compound (this compound or cevimeline).
-
Dowex anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Label the CHO cells by incubating them with [3H]-myo-inositol overnight.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with LiCl solution to inhibit inositol monophosphatase.
-
Add varying concentrations of the test compound and incubate for a specified time.
-
Stop the reaction by adding a solution like perchloric acid.
-
Extract the inositol phosphates from the cells.
-
Separate the total inositol phosphates using Dowex anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates by scintillation counting.
-
Plot the concentration-response curve to determine the EC50 and Emax values.
In Vivo Assay: Measurement of Salivary Secretion
This assay assesses the sialogogic effect of a compound in an animal model.
Objective: To measure the increase in salivary flow rate induced by a test compound.
Materials:
-
Male Wistar rats or mice.
-
Test compound (this compound or cevimeline).
-
Anesthetic (e.g., ketamine/xylazine).
-
Pilocarpine (as a positive control).
-
Pre-weighed cotton balls or filter paper.
-
Microcentrifuge tubes.
-
Analytical balance.
Procedure:
-
Anesthetize the animal.
-
Administer the test compound or vehicle control (e.g., subcutaneously or intraperitoneally).
-
At specified time points after administration, place a pre-weighed cotton ball or filter paper in the animal's mouth to collect saliva for a fixed period (e.g., 5-15 minutes).
-
Remove the cotton ball or filter paper and immediately weigh it to determine the amount of saliva collected.
-
The salivary flow rate is calculated as the weight of saliva collected per unit of time.
Comparative Analysis
Receptor Binding and Functional Activity:
Cevimeline demonstrates a clear preference for M1 and M3 receptors over M2, M4, and M5 subtypes, as indicated by its lower EC50 values for the former[2][3]. This selectivity is consistent with its clinical efficacy in stimulating salivary glands (rich in M3 receptors) with potentially fewer cardiac side effects (mediated by M2 receptors).
Pharmacokinetics:
Cevimeline is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.5 to 2 hours[1][2]. It has an elimination half-life of approximately 5 hours[2][6]. It is metabolized in the liver primarily by CYP2D6 and CYP3A4 enzymes and is excreted mainly in the urine[1][2].
Unfortunately, there is no publicly available pharmacokinetic data for this compound.
Logical Comparison of this compound and Cevimeline
Caption: Key characteristics of cevimeline versus this compound.
Conclusion
Cevimeline is a well-characterized muscarinic agonist with established efficacy and a known pharmacokinetic profile, making it a valuable tool for research and a therapeutic option for conditions like xerostomia. This compound, while structurally related to the known muscarinic agonist aceclidine, remains largely uncharacterized in the public domain. The lack of comprehensive data on its receptor binding affinities, functional potencies, and pharmacokinetics severely limits a direct and meaningful comparison with cevimeline.
For researchers and drug development professionals, cevimeline serves as a benchmark M1/M3 selective agonist. Future research on this compound should focus on generating a complete pharmacological and pharmacokinetic profile to determine its potential as a research tool or therapeutic candidate. Head-to-head studies employing the standardized experimental protocols outlined in this guide would be necessary to elucidate the relative advantages and disadvantages of this compound compared to cevimeline.
References
Replicating Published Findings on N-Methylaceclidine Pharmacology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of N-Methylaceclidine with other key muscarinic agonists. The data presented is based on published findings, offering a valuable resource for researchers seeking to replicate or build upon existing studies in the field of muscarinic receptor pharmacology.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinity (K_i) and functional potency (EC_50) of this compound and other relevant muscarinic agonists at muscarinic acetylcholine receptors.
Table 1: Muscarinic Receptor Binding Affinities (K_i)
| Compound | Receptor Subtype | K_i (nM) | Species | Tissue | Radioligand | Reference |
| (+)-N-Methylaceclidine | Muscarinic (non-selective) | High Affinity | Rat | Brain | --INVALID-LINK---3-Quinuclidinyl benzilate | [1] |
| (-)-N-Methylaceclidine | Muscarinic (non-selective) | Lower Affinity | Rat | Brain | --INVALID-LINK---3-Quinuclidinyl benzilate | [1] |
| (+)-Aceclidine | Muscarinic (non-selective) | High Affinity | Rat | Brain | --INVALID-LINK---3-Quinuclidinyl benzilate | [1] |
| (-)-Aceclidine | Muscarinic (non-selective) | Lower Affinity | Rat | Brain | --INVALID-LINK---3-Quinuclidinyl benzilate | [1] |
| Oxotremorine | Muscarinic (non-selective) | High Affinity | Rat | Brain | --INVALID-LINK---3-Quinuclidinyl benzilate | [1] |
Note: The specific K_i values were not explicitly provided in the abstract, but the relative affinities were described.
Table 2: Functional Potency (EC_50) in Guinea Pig Ileum Contraction
| Compound | EC_50 (nM) | Reference |
| (+)-N-Methylaceclidine | Potent | [1] |
| (-)-N-Methylaceclidine | Less Potent | [1] |
| (+)-Aceclidine | Potent | [1] |
| (-)-Aceclidine | Less Potent | [1] |
| Oxotremorine | Potent | [1] |
Note: The specific EC_50 values were not explicitly provided in the abstract, but the relative potencies were described.
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced literature are provided below.
Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity of compounds to muscarinic receptors in rat brain tissue.
Objective: To determine the equilibrium dissociation constant (K_i) of this compound and other muscarinic agonists.
Materials:
-
Rat brain tissue homogenate
-
Radioligand: --INVALID-LINK---3-Quinuclidinyl benzilate
-
Test compounds (this compound, Aceclidine, Oxotremorine)
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the reaction tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50). Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Guinea Pig Ileum Contraction Assay
This protocol describes the methodology for assessing the functional potency of muscarinic agonists by measuring their ability to induce contraction of isolated guinea pig ileum smooth muscle.
Objective: To determine the half-maximal effective concentration (EC_50) of this compound and other muscarinic agonists.
Materials:
-
Guinea pig ileum segment
-
Organ bath with physiological salt solution (e.g., Tyrode's solution)
-
Isotonic transducer and recording system
-
Test compounds (this compound, Aceclidine, Oxotremorine)
-
Acetylcholine (as a reference agonist)
Procedure:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated physiological salt solution maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of the test compound to the organ bath in a cumulative manner.
-
Measurement of Contraction: Record the isometric contraction of the ileum segment in response to each concentration of the agonist using an isotonic transducer.
-
Data Analysis: Plot the contractile response against the logarithm of the agonist concentration to generate a concentration-response curve. Determine the EC_50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Visualizations
Muscarinic Receptor Signaling Pathway
Caption: Gq-coupled muscarinic receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for radioligand binding assay.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for N-Methylaceclidine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. N-Methylaceclidine, a muscarinic agonist used in research, requires careful consideration for its disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step information for the safe and effective disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, the precautionary principle dictates treating the compound as hazardous, drawing parallels from structurally similar chemicals. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected as chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed by your institution's Environmental Health & Safety (EHS) department. Incompatible wastes can react, leading to fire, explosion, or the release of toxic gases.
-
-
Containerization :
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.
-
The label should prominently display the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "solid waste," "aqueous solution with trace amounts").
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
Follow your institution's guidelines for the maximum allowable volume of waste and the timeframe for storage in a satellite accumulation area.
-
-
Disposal Request :
-
Once the waste container is nearing its capacity (typically around 80-90% full), or as per your institution's protocol, arrange for its collection by the EHS department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste pickup forms accurately, providing a detailed inventory of the container's contents.
-
Hazard Profile of Structurally Similar Compounds
In the absence of a specific Safety Data Sheet for this compound, the hazard profiles of structurally related compounds can provide valuable guidance for safe handling and disposal. The following table summarizes the known hazards of similar chemicals. It is prudent to assume that this compound may exhibit some or all of these hazardous characteristics.
| Compound | Key Hazards |
| N-Methylaniline | Combustible liquid, Harmful if swallowed, Causes damage to blood, Harmful to aquatic life. |
| 4-Chloro-N-methylaniline | Flammable liquid and vapor, Harmful if swallowed, in contact with skin, or if inhaled, Causes skin and serious eye irritation. |
| N-Methylacetamide | Causes skin irritation, Suspected of causing genetic defects, May damage fertility or the unborn child. |
This table is for informational purposes to infer potential hazards and should not replace a substance-specific SDS.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always prioritize consulting your institution's specific guidelines and EHS department for any questions or clarifications.
Handling N-Methylaceclidine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Methylaceclidine. The focus is on procedural, step-by-step guidance to ensure safe operational handling and disposal.
Operational Plan: Safe Handling and Disposal
Given the lack of specific hazard data for this compound, a conservative approach to personal protective equipment (PPE) and handling is mandatory. The following procedures are recommended:
1. Engineering Controls:
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
2. Personal Protective Equipment (PPE):
-
Respiratory Protection: When handling the compound as a powder or when there is a risk of aerosol generation, a full-face air-purifying respirator with appropriate cartridges or a powered air-purifying respirator (PAPR) should be used. For higher-risk operations, a self-contained breathing apparatus (SCBA) may be necessary.[2][3]
-
Hand Protection: Wear double-layered chemical-resistant gloves (e.g., nitrile gloves) at all times.[2][3] Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[2][3]
-
Body Protection: A fully buttoned lab coat, worn over personal clothing, is the minimum requirement. For procedures with a higher risk of splashes or contamination, a chemical-resistant apron or disposable coveralls should be worn.[4]
-
Footwear: Closed-toe shoes, preferably chemical-resistant boots, are mandatory in the laboratory.[3]
3. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If handling a solid form, weigh the compound in the fume hood. Use a balance with a draft shield to prevent the dispersal of powder.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Spill Management: In case of a spill, evacuate the immediate area. For small spills, use an inert absorbent material. For larger spills, follow your institution's emergency procedures. Do not attempt to clean up a large spill without appropriate training and equipment.
4. Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including gloves, bench paper, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines.
-
Disposal Method: this compound and all contaminated materials must be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.[5][6]
Quantitative Data Summary
As no specific SDS for this compound was found, quantitative data such as occupational exposure limits (OELs), LD50, and other toxicological data are not available. In the absence of this data, the principle of ALARA (As Low As Reasonably Achievable) for exposure must be strictly followed.
Experimental Workflow
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
